Perfluorohept-2-ene

Catalog No.
S1797090
CAS No.
1582-32-7
M.F
C7F14
M. Wt
350.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorohept-2-ene

CAS Number

1582-32-7

Product Name

Perfluorohept-2-ene

IUPAC Name

1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene

Molecular Formula

C7F14

Molecular Weight

350.05 g/mol

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21

InChI Key

UGHJWZHBCXGSAY-UHFFFAOYSA-N

SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F

The exact mass of the compound Perfluorohept-2-ene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Physical and Chemical Properties of Perfluorohept-2-ene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data for Perfluorohept-2-ene from the search results.

Property Value
CAS Registry Number 1582-32-7 [1] [2]
Molecular Formula C7F14 [1] [2]
Molecular Weight 350.05 g/mol [1] [2]
Density 1.637 g/cm³ [1] [2]

| Boiling Point | 78-84 °C (Experimental) [1] 89.3 °C (Calculated) [2] | | Flash Point | 17.3 °C (Calculated) [2] | | Refractive Index | 1.271 (Calculated) [1] [2] | | Vapor Pressure | 66.5 mmHg at 25°C [2] | | SMILES | FC(F)(C(F)(F)C(F)(F)F)C(F)(F)C(/F)=C(\F)C(F)(F)F [1] | | InChIKey | UGHJWZHBCXGSAY-OWOJBTEDSA-N [1] |

Synthesis and Key Reactions

The available literature outlines several methods for the synthesis and application of this compound and related compounds.

  • Synthesis via Isomerization: A key industrial method involves the isomerization of terminal perfluoroolefins. For instance, terminal olefins like perfluoropent-1-ene or perfluorohex-1-ene can be isomerized into their internal analogues (like perfluorohex-2-ene and perfluorohex-3-ene) using catalysts like antimony pentafluoride (SbF₅) or AlClxFy, yielding around 80-85% of the trans-isomer [3]. The ratio of isomers (e.g., this compound vs. perfluorohept-3-ene) can depend on the reaction time [3].
  • Synthesis of Heterocyclic Compounds: Perfluoro-2-methylpent-2-ene and similar perfluoroolefins react with various bidentate nitrogen nucleophiles (such as urea, amidines, 2-aminopyridine, and guanidine) in the presence of a base like triethylamine to yield partially fluorinated heterocycles. These products include pyrimidine, pyrido[1,2-a]pyrimidine, and triazine derivatives, which are valuable scaffolds in medicinal and agrochemical research [4].

The following diagram illustrates the general workflow for synthesizing and applying this compound based on the information found.

TermOlefin Terminal Perfluoroolefin (e.g., Perfluorohept-1-ene) Isomerization Isomerization Reaction TermOlefin->Isomerization Catalyst Catalyst (SbF₅ or AlClxFy) Catalyst->Isomerization PerfHept2ene Target Product This compound Isomerization->PerfHept2ene High Yield (~80-85%) Heterocycle Fluorinated Heterocycle (Pyrimidine, etc.) PerfHept2ene->Heterocycle Nucleophile Bidentate Nitrogen Nucleophile Nucleophile->Heterocycle

Diagram: Workflow for synthesizing this compound via catalytic isomerization and its subsequent application in generating nitrogen-containing heterocycles.

Safety and Handling

  • Hazard Codes: The compound is classified as an Irritant (Xi) [2].
  • Safety Statements: Recommended safety measures include S23, S24/25, S36/37/39, S45 [1].

References

internal perfluoroolefins reactivity with nucleophiles

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Reactivity Principles

Internal perfluoroolefins are highly electrophilic and readily react with a wide range of nucleophiles. A key feature of these reactions is that they often proceed via nucleophilic vinylic substitution, where the nucleophile attacks the electron-deficient double bond, leading to the displacement of a fluoride ion [1] [2] [3].

A common initial step is the addition of the nucleophile to the olefin, forming an anionic intermediate. This is often followed by the elimination of a fluoride ion to form a new perfluoroolefin, which may be an isomer of the starting material [2]. In some cases, the initial addition can trigger further reactions, such as the opening of a fused pyran ring, leading to the formation of products like enamino ketones when reacting with amines [1].

Reactions with Specific Nucleophiles

The following table summarizes the reactions of internal perfluoroolefins with different classes of nucleophiles.

Nucleophile Class Reaction Products & Key Features Mechanistic Notes
Nitrogen-Centered (Ammonia, primary aliphatic amines) [1] [2] Enamino ketones (as single E isomers in DMSO) [1]; Terminal perfluoroolefins [2] Initial aza-Michael addition, potentially followed by pyran ring opening [1]; Reaction can involve allylic displacement and isomerization [2]
Oxygen-Centered [2] Fluoroorganic materials and intermediates --
Sulfur-Centered [2] -- --
Fluoride Ion (F⁻) [2] [3] Isomerization of terminal perfluoroolefins to internal isomers; Generation of C-nucleophiles (perfluorocarbanions) from other perfluoroolefins Acts as a base/catalyst; Anion stabilization by perfluoroalkyl groups [3]
Carbon-Centered (Carbanions, C-carbocations) [2] [3] Synthesis of various fluoroorganic compounds --
Organometallic Hydrides (e.g., Cp*₂ZrH₂) [4] Hydrodefluorinated products (vinylic C–F activation) Mechanism can be σ-bond metathesis or olefin insertion/β-fluoride elimination [4]

Catalytic Dimerization and Reaction Mechanisms

A prominent and industrially relevant reaction is the dimerization of perfluoroolefins like hexafluoropropylene (HFP). Recent research highlights the high efficiency of strong nucleophilic ionic liquids as catalysts for this process, offering a greener alternative to traditional metal salt catalysts [5] [6].

The table below compares the performance of different ionic liquid catalysts for HFP dimerization.

Catalyst Turnover Frequency (TOF) (h⁻¹) Selectivity Key Findings
[C₆DMAP][SCN] [5] 325.04 -- Catalytic activity was 2.4 times higher than traditional metal salts and 1.5 times higher than imidazole ionic liquids; Proposed dual-activation mechanism involving anion and cation
[C₆mmim][SCN] [6] 108.36 97.96% Catalytic activity was double that of traditional metal salt systems; High performance attributed to strong nucleophilicity of anions and weak anion-cation interaction

These ionic liquid catalysts are believed to operate through a bifunctional mechanism, where both the anion and cation of the ionic liquid play an active role [5]. The strong nucleophilicity of the anion (like SCN⁻) is crucial for initiating the reaction, while the interaction between the ions affects the overall catalytic performance [6].

The following diagram illustrates the general mechanistic pathways for nucleophilic vinylic substitution and catalytic dimerization.

G Perfluoroolefin Perfluoroolefin Intermediate Anionic Intermediate Perfluoroolefin->Intermediate Nucleophilic Addition Nucleophile Nucleophile Nucleophile->Intermediate Product1 Substituted Perfluoroolefin Intermediate->Product1 F⁻ Elimination Product2 Dimerized Product Intermediate->Product2 With Catalyst &n another Olefin Catalyst Ionic Liquid Catalyst Catalyst->Intermediate Activates

General reaction pathways for internal perfluoroolefins with nucleophiles, including substitution and catalytic dimerization.

Experimental Considerations

  • Isomerization: A critical factor to consider is the isomerization of perfluoroolefins under reaction conditions. The presence of a fluoride ion can catalyze the isomerization of terminal perfluoroolefins to more stable internal isomers. If the rate of reaction with a nucleophile is higher for these new isomers than for the initial olefin, it can result in a complex mixture of products [2].
  • Catalyst Selection: For dimerization reactions, ionic liquids with strong nucleophilic anions (like thiocyanate, SCN⁻) and cations that promote weak ion pairing (such as [C₆DMAP]⁺ or [C₆mmim]⁺) show superior activity [5] [6].

References

Perfluorohept-2-ene reaction with O-nucleophilic reagents

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Mechanism with O-Nucleophiles

The reaction of internal perfluoroolefins with O-nucleophilic reagents is a versatile method for synthesizing fluoroorganic materials and intermediates [1]. The general mechanism involves nucleophilic attack on the electron-deficient double bond, often followed by elimination of a fluoride ion.

The diagram below illustrates the general reaction pathway and subsequent transformations.

G Internal Perfluoroolefin Internal Perfluoroolefin Tetrahedral Intermediate Tetrahedral Intermediate Internal Perfluoroolefin->Tetrahedral Intermediate 1. NuO⁻ Attack Vinyl Ether Product Vinyl Ether Product Complex Mixture Complex Mixture Vinyl Ether Product->Complex Mixture If isomerization is fast Isomerized Terminal Olefin Isomerized Terminal Olefin Tetrahedral Intermediate->Vinyl Ether Product 2. F⁻ Elimination Fluoride Ion Fluoride Ion Tetrahedral Intermediate->Fluoride Ion 2. F⁻ Elimination Terminal Olefin Isomer Terminal Olefin Isomer Fluoride Ion->Terminal Olefin Isomer Can catalyze Terminal Olefin Isomer->Vinyl Ether Product Faster reaction with NuO⁻

A key consideration is the isomerization of the double bond. The fluoride ion (F⁻) eliminated during the reaction can act as a catalyst, converting internal perfluoroolefins into terminal isomers [1]. If the rate of reaction with the nucleophile is higher for these newly formed isomers than for the initial olefin, it can lead to a complex mixture of products [1]. This is a crucial factor to control for a clean reaction outcome.

General Experimental Considerations

The information available does not allow for the creation of a specific step-by-step protocol for perfluorohept-2-ene. The table below outlines general considerations based on reactions of internal perfluoroolefins as a class.

Parameter General Consideration / Suggested Approach
O-Nucleophiles Alcohols (ROH), hydroxides, or other oxygen-based anions [1].
Role of Base A base (e.g., triethylamine) is often used to scavenge protons and facilitate the reaction [2].
Solvent Polar aprotic solvents like acetonitrile are commonly employed [2].
Reaction Outcome Typically produces perfluorovinyl ethers, which are valuable intermediates [1].
Key Challenge Managing fluoride-ion catalyzed isomerization to avoid complex product mixtures [1].

Practical Application Notes

  • Material Applications: The products derived from these reactions, such as perfluorovinyl ethers, are important for creating high-quality perfluorinated organic materials. These can be used as hydraulic liquids, dielectrics, and heat-transfer agents [1].
  • Handling Fluorinated Reagents: Be aware that some reagents, like pentafluoropyridine, are highly reactive electrophiles. While they may not be your target, they exemplify the high reactivity of many perfluorinated compounds, underscoring the need for careful handling and controlled reaction conditions [3].

References

Comprehensive Application Notes and Protocols: Reaction of Perfluorohept-2-ene with N-Nucleophilic Reagents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perfluoroolefin Chemistry

Perfluorohept-2-ene represents a valuable class of fluorinated building blocks in organic synthesis, particularly in pharmaceutical and materials science applications. Internal perfluoroolefins like this compound exhibit unique reactivity patterns when exposed to N-nucleophilic reagents due to the strong electron-withdrawing nature of fluorine atoms and the resulting electron deficiency at the double bond. This electron deficiency activates the molecule toward nucleophilic attack, enabling a range of transformations that are useful for incorporating perfluoroalkyl groups into more complex molecular architectures. The presence of multiple fluorine atoms not only increases the reactivity of the double bond but also enhances the thermal stability and lipophilicity of the resulting compounds, making them particularly valuable in drug design where these properties are desirable.

The reactivity of internal perfluoroolefins with nitrogen nucleophiles follows distinct pathways that differ significantly from their hydrocarbon analogs. The strong inductive effect of fluorine atoms creates substantial positive character on the carbon atoms adjacent to the double bond, making them susceptible to nucleophilic attack. Subsequent fluoride ion elimination often leads to the formation of new double bonds or ring structures, depending on the reaction conditions and the nature of the nucleophile. Understanding these mechanisms is crucial for harnessing the synthetic potential of this compound in preparing fluorinated heterocycles, amino derivatives, and other valuable fluoroorganic compounds with potential applications in medicinal chemistry and materials science [1].

Reaction Mechanisms and Pathways

Fundamental Reaction Mechanisms

The reaction of this compound with N-nucleophilic reagents proceeds through a complex mechanistic pathway that involves initial nucleophilic attack, fluoride ion elimination, and potential isomerization processes. Nitrogen nucleophiles, including primary and secondary amines, as well as nitrogen-containing binucleophiles, attack the electron-deficient double bond of this compound, leading to the formation of anionic intermediates that subsequently eliminate fluoride ions to form new double bonds or cyclic structures. The regiochemistry of the initial attack is governed by the relative stability of the resulting anionic intermediates, with nucleophiles typically preferring to attack the carbon atom that can best stabilize the negative charge that develops in the transition state, often the position beta to trifluoromethyl groups or other electron-withdrawing substituents.

The role of fluoride ion catalysts in these reactions is particularly important, as they can initiate isomerization of the double bond, potentially leading to more reactive isomers or different regioisomers of the products. Studies on similar internal perfluoroolefins have shown that under the influence of fluoride ions, terminal perfluoroolefins can isomerize to internal ones, and branched internal perfluoroolefins may undergo rearrangement with migration of CF₃ groups [1]. This isomerization behavior must be considered when planning synthetic routes using this compound, as it can lead to complex product mixtures if not properly controlled. Understanding these mechanistic nuances enables chemists to optimize reaction conditions for desired products while minimizing side reactions.

Visualization of Reaction Pathways

G Perfluorohept2ene Perfluorohept-2-enen Intermediate Anionic σ-ComplexnIntermediate Perfluorohept2ene->Intermediate NucleophilicnAttack Isomer IsomerizednPerfluoroolefin Perfluorohept2ene->Isomer F⁻ Catalyzed Nucleophile N-Nucleophile Nucleophile->Intermediate Product1 Enamine Derivative Intermediate->Product1 FluoridenElimination Product2 1,2-DihydroazetennDerivative Intermediate->Product2 IntramolecularnCyclization Product3 1,2-Dihydro-1,3-diazetennDerivative Intermediate->Product3 BinucleophilicnCyclization F_ion Fluoride Ion F_ion->Perfluorohept2ene IsomerizationnCatalyst Isomer->Intermediate EnhancednReactivity

Figure 1: Reaction Pathways of this compound with N-Nucleophiles

The reaction pathways of this compound with N-nucleophilic reagents encompass several competing processes that can be controlled through appropriate selection of reaction conditions. The primary pathway begins with nucleophilic attack on the electron-deficient double bond, forming an anionic σ-complex intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the nucleophile. With simple amines, fluoride elimination typically leads to the formation of enamine derivatives, while with binucleophilic reagents, intramolecular cyclization can occur, resulting in the formation of nitrogen-containing heterocycles such as azetidines or diazetes [2] [3].

A crucial side reaction involves the isomerization of this compound catalyzed by fluoride ions, which can generate isomeric perfluoroolefins with potentially different reactivity profiles. This isomerization occurs through a fluoride-induced mechanism where the fluoride ion abstracts a fluorine atom adjacent to the double bond, leading to rearrangement. The equilibrium composition of these isomers depends on reaction conditions and the presence of catalysts. When using binucleophilic reagents containing appropriately spaced nucleophilic centers, the initial adduct can undergo intramolecular cyclization, forming fluorinated heterocycles with potential bioactivity [1] [3].

Experimental Protocols

General Procedure for Nucleophilic Substitution

Table 1: Standard Reaction Conditions for Nucleophilic Substitution

Parameter Condition 1 Condition 2 Condition 3
Solvent Acetonitrile Diethyl ether Tetrahydrofuran
Temperature 20-25°C 0-5°C 40-45°C
Reaction Time 4-6 hours 8-12 hours 2-3 hours
Mole Ratio (Olefin:Nucleophile) 1:1.1 1:1.5 1:2
Base Triethylamine Potassium carbonate Cesium fluoride
Base Equivalents 1.2 2.0 1.5
Atmosphere Nitrogen Nitrogen Argon
Workup Aqueous extraction Direct filtration Solvent evaporation

The standard nucleophilic substitution procedure begins with the preparation of a dry, inert reaction environment. In a typical experiment, a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer is charged with anhydrous acetonitrile (50 mL per 5 mmol of this compound) and purged with nitrogen for 15 minutes. This compound (5 mmol) is added via syringe, followed by the slow addition of the N-nucleophile (5.5 mmol) dissolved in 10 mL of acetonitrile. Triethylamine (6 mmol) is then added dropwise over 10 minutes with continuous stirring. The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC) or ({}^{19})F NMR spectroscopy.

Upon completion, the reaction mixture is quenched with water (50 mL) and transferred to a separatory funnel. The product is extracted with diethyl ether (3 × 30 mL), and the combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator, and the crude product is purified by column chromatography on silica gel using hexane/ethyl acetate gradients as eluent. For reactions requiring anhydrous conditions, all glassware should be oven-dried and assembled while hot, and the reaction should be performed under a positive pressure of inert gas. When using highly nucleophilic reagents or those prone to oxidation, the nucleophile should be freshly distilled or recrystallized prior to use [2].

Protocol for Cyclization Reactions

Table 2: Optimization Parameters for Cyclization Reactions

Parameter Screening Range Optimal Condition Impact on Yield
Temperature -10°C to 60°C 20-25°C Higher temperatures favor side products
Solvent Polarity Low to high Medium (acetonitrile) Low polarity slows reaction; high polarity complicates workup
Base Strength Weak to strong Moderate (triethylamine) Strong bases cause decomposition
Concentration 0.1-1.0 M 0.2-0.3 M Higher concentrations promote dimerization
Addition Rate Slow to fast Slow (dropwise over 30 min) Fast addition leads to exothermic side reactions

For cyclization reactions employing binucleophilic reagents, the experimental setup requires careful attention to addition rates and temperature control. In a representative procedure based on similar transformations with perfluoro-2-methylpent-2-ene, a solution of the binucleophilic reagent (e.g., 4-(2-aminoethyl)-2,6-di-tert-butylphenol, 5 mmol) in dry acetonitrile (20 mL) is added dropwise over 30 minutes to a stirred solution of this compound (5 mmol) in acetonitrile (30 mL) containing triethylamine (6 mmol) at 0°C under nitrogen atmosphere. After complete addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature with continued stirring for 12-24 hours.

The reaction progress is monitored by TLC and ({}^{19})F NMR spectroscopy. Upon completion, the mixture is filtered to remove triethylamine hydrochloride salts, and the filter cake is washed with additional acetonitrile (2 × 10 mL). The combined filtrates are concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel. For products exhibiting limited stability, low-temperature recrystallization from pentane/dichloromethane mixtures is recommended instead of chromatography. The role of triethylamine in these cyclizations is crucial, as it not only neutralizes hydrogen fluoride generated during the reaction but may also facilitate the intramolecular nucleophilic cyclization process by activating the system toward ring closure [2] [3].

Safety and Handling Considerations

Chemical Hazards and Precautions

This compound and related perfluoroolefins require careful handling due to their potential chemical reactivity and limited toxicity data. Although perfluoroolefins are generally considered less toxic than their chlorinated or brominated analogs, appropriate caution should be exercised when handling these compounds, as their long-term biological effects may not be fully characterized. Primary concerns include the volatile nature of these compounds and their potential to decompose under certain conditions to form hydrogen fluoride or other hazardous products. All reactions should be conducted in a well-ventilated fume hood with proper personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

N-nucleophilic reagents, particularly primary amines, can be corrosive, sensitizing, or toxic, depending on their specific structures. Many nitrogen nucleophiles also possess unpleasant odors and can cause respiratory irritation. Triethylamine, commonly used as a base in these reactions, is highly flammable and has a strong, unpleasant odor that can cause respiratory discomfort. When working with these compounds, researchers should use appropriate respiratory protection if adequate ventilation cannot be maintained. All reagents should be stored according to manufacturer recommendations, with particular attention to preventing moisture exposure for hygroscopic compounds and ensuring that flammable materials are stored in approved safety cabinets away from ignition sources.

Waste Disposal and Environmental Considerations

Fluorinated compounds require special consideration for disposal due to their potential environmental persistence and bioaccumulation potential. Unreacted this compound, byproducts, and contaminated solvents should be collected in separate, clearly labeled containers for proper disposal. Aqueous waste containing fluoride ions should be treated with calcium hydroxide to precipitate insoluble calcium fluoride before disposal. Organic solvents contaminated with fluorinated compounds should not be evaporated into the atmosphere but should be collected for professional waste management or recycling where possible.

Researchers should implement minimization strategies to reduce waste generation, such as scaling reactions appropriately and optimizing conditions on small scale before proceeding to larger preparations. All waste containers should be compatible with their contents and stored in well-ventilated areas pending disposal. Local regulations regarding the disposal of fluorinated compounds should be consulted, as many jurisdictions have specific requirements for handling these persistent environmental chemicals. Consultation with environmental health and safety professionals is recommended before initiating work with this compound to ensure compliance with all applicable regulations and guidelines.

Analytical Methods and Characterization

Spectroscopic Characterization Techniques

The characterization of reaction products derived from this compound and N-nucleophiles relies heavily on multinuclear NMR spectroscopy, particularly (^{19}\text{F}) NMR and (^{1}\text{H}) NMR, which provide essential information about the structure and purity of the products. In (^{19}\text{F}) NMR spectra, the characteristic chemical shifts for CF₃ groups typically appear between -60 to -80 ppm, while CF₂ groups resonate in the range of -100 to -120 ppm, and CF groups attached to nitrogen appear between -140 to -180 ppm. These chemical shifts are highly sensitive to the molecular environment and thus provide valuable structural information. Mass spectrometry (EI or CI) is indispensable for determining molecular weights and fragmentation patterns, with electrospray ionization (ESI) being particularly useful for compounds containing basic nitrogen atoms.

Infrared spectroscopy can identify characteristic functional groups, with C-F stretches appearing as strong bands in the 1000-1400 cm⁻¹ region, while N-H stretches (when present) typically appear as broad bands around 3300-3500 cm⁻¹. For crystalline products, X-ray crystallography can provide definitive structural confirmation, revealing bond lengths, angles, and conformational details. Elemental analysis is recommended for final products to confirm purity and composition, particularly for new compounds being reported for the first time. Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about phase transitions and thermal stability, which are often enhanced in fluorinated compounds compared to their hydrocarbon analogs.

Expected Results and Product Characterization

Table 3: Expected Products and Characterization Data

N-Nucleophile Expected Product ({}^{19})F NMR Key Signals Typical Yield
Primary Aliphatic Amines Enamine derivatives -70 to -85 ppm (CF₃), -125 to -140 ppm (CF=) 60-75%
Binucleophilic Amines Azetidine derivatives -65 to -80 ppm (CF₃), -150 to -165 ppm (CF-N) 50-70%
Hydrazine Derivatives 1,2-Dihydro-1,3-diazete derivatives -68 to -82 ppm (CF₃), -130 to -145 ppm (CF=N) 55-75%
Amino Alcohols Oxazolidine derivatives -72 to -88 ppm (CF₃), -135 to -155 ppm (CF-O) 45-65%

Reactions of this compound with simple primary amines typically yield enamine derivatives resulting from nucleophilic attack followed by fluoride elimination. These products generally exhibit moderate to good yields (60-75%) and display characteristic NMR signals corresponding to the newly formed double bond. With binucleophilic reagents containing 1,4-nucleophilic centers, such as 4-(2-aminoethyl)-2,6-di-tert-butylphenol, the reaction typically proceeds through an initial nucleophilic attack followed by intramolecular cyclization to form azetidine derivatives or related nitrogen heterocycles [2]. The formation of these four-membered rings is favored by the conformational flexibility of the intermediate and the driving force to eliminate fluoride ion.

The structural assignment of these heterocyclic products should be based on comprehensive spectroscopic data. In the (^{1}\text{H}) NMR spectrum, protons adjacent to nitrogen in the heterocyclic ring typically appear in the region of 3.5-4.5 ppm, while in the (^{19}\text{F}) NMR spectrum, fluorine atoms attached to the ring carbon atoms generally resonate in the range of -150 to -165 ppm. The mass spectra should show molecular ions consistent with the proposed structures, with characteristic fragmentation patterns resulting from the loss of CF₃ groups or cleavage of the heterocyclic ring. For stereocenters that may be generated in these reactions, chiral HPLC or NMR methods with chiral shift reagents may be necessary to determine stereochemistry and enantiomeric purity [2] [3].

Applications in Drug Discovery and Development

The incorporation of perfluoroalkyl groups into drug candidates has gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine atoms. Compounds derived from reactions of this compound with N-nucleophiles offer several potential advantages in drug discovery, including enhanced metabolic stability, increased membrane permeability, and improved binding selectivity. The strong electron-withdrawing nature of fluorine atoms can influence the electronic properties of pharmacophores, potentially enhancing interactions with biological targets. Additionally, the high lipid solubility of perfluoroalkyl groups can improve blood-brain barrier penetration for central nervous system targets.

Specific applications of these compounds include their use as enzyme inhibitors, where the perfluoroalkyl group can be positioned to interact with hydrophobic pockets in enzyme active sites, and as conformational constraints in peptide mimetics, where the rigid structure of fluorinated heterocycles can pre-organize molecules for optimal target binding. The enhanced proteolytic stability observed in peptides modified with perfluoroheteroaromatic reagents suggests similar benefits might be achievable with this compound derivatives, potentially leading to improved oral bioavailability and extended half-lives for peptide-based therapeutics [4]. These applications highlight the value of this compound as a versatile building block in the synthesis of biologically active molecules with optimized pharmacological profiles.

Troubleshooting and Optimization Guidelines

Several common issues may arise during reactions of this compound with N-nucleophiles, and understanding how to address these challenges is essential for successful outcomes. Low conversion may result from insufficient nucleophilicity, inappropriate solvent choice, or the presence of moisture. If poor yields are observed, consider increasing the reaction temperature gradually, using a more polar aprotic solvent such as DMF or DMSO, or employing activators such as crown ethers for anionic nucleophiles. The addition of molecular sieves (3Å or 4Å) can help control moisture-sensitive reactions.

The formation of multiple products is another common challenge, often resulting from competing reaction pathways or isomerization of the starting material. To improve selectivity, consider slower addition rates, lower reaction temperatures, or modifying the steric and electronic properties of the nucleophile. If isomerization becomes problematic, reducing or eliminating fluoride sources (including those that might be present as impurities in solvents or reagents) can help suppress this side reaction. Purification challenges often arise due to the similar polarities of products and byproducts; in these cases, techniques such as preparative HPLC or fractional crystallization may provide better separation than standard column chromatography. For persistent issues, analytical-scale reactions with careful monitoring by TLC and NMR can help identify optimal conditions before scaling up.

Conclusion

The reactions of this compound with N-nucleophilic reagents provide valuable methodologies for incorporating perfluoroalkyl groups into nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. By understanding the reaction mechanisms, optimizing experimental conditions, and implementing appropriate safety protocols, researchers can harness the unique properties of this compound to create diverse molecular architectures. The protocols outlined in this document provide a foundation for exploring this chemistry, with opportunities for further refinement and adaptation to specific research needs. As fluorine chemistry continues to play an important role in drug discovery and development, these methodologies offer access to valuable building blocks with enhanced physicochemical and biological properties.

References

Comprehensive Application Notes: Utilizing Perfluoro-2-methylpent-2-ene in Heterocyclic Compound Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perfluoro-2-methylpent-2-ene

Perfluoro-2-methylpent-2-ene (CAS 2070-70-4) is a highly fluorinated internal olefin with the molecular formula C₆F₁₂ and molecular weight of 300.05 g/mol. This compound belongs to the class of perfluoroalkenes characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in exceptional thermal stability and chemical resistance. The compound features a six-carbon backbone with a double bond at position 2 and a methyl group at carbon 4, creating a structure with significant electrophilic character at the double bond due to the strong electron-withdrawing effects of surrounding fluorine atoms and trifluoromethyl groups. This electrophilicity makes it particularly valuable in synthetic organic chemistry, especially for constructing fluorinated heterocyclic systems with potential biological activity.

The unique reactivity of perfluoro-2-methylpent-2-ene stems from the pronounced positive charge distribution on carbon atoms within the C=C bond, coupled with the mobility of fluorine atoms in adjacent CF₂ groups. This combination enables successive nucleophilic attacks and fluoride ion eliminations that facilitate cyclization processes. For researchers in medicinal and agricultural chemistry, incorporating perfluoroalkyl groups into heterocyclic frameworks often enhances metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound a valuable building block for drug development.

Chemical Properties and Reaction Mechanisms

Fundamental Physicochemical Properties

Table 1: Physicochemical Properties of Perfluoro-2-methylpent-2-ene

Property Value Measurement Conditions
Molecular Formula C₆F₁₂ -
Molecular Weight 300.05 g/mol -
Boiling Point 59.3±8.0°C At 760 mmHg
Density 1.6±0.1 g/cm³ At room temperature
Refractive Index 1.268 Calculated
Flash Point 0.1±10.2°C -

The high electrophilicity of perfluoro-2-methylpent-2-ene distinguishes it from non-fluorinated olefins, positioning its reactivity closer to activated olefins like α,β-unsaturated carbonyl compounds. This enhanced electrophilic character results from the combination of strong inductive effects from fluorine atoms and CF₃ groups, intensified by effective conjugation between vinyl fluorine atoms and the C=C bond. The reactivity is determined not only by static charge distribution but also by dynamic properties of this distribution during reactions, which enables diverse transformation pathways.

General Reaction Mechanism

The characteristic reaction pathway of perfluoro-2-methylpent-2-ene with nucleophiles begins with nucleophilic attack at the electron-deficient double bond, forming a carbanion intermediate. This intermediate can then undergo several competing pathways:

G Perfluoroolefin Perfluoro-2-methylpent-2-ene Carbanion Carbanion Intermediate A Perfluoroolefin->Carbanion Nu⁻ attack PathA Heterocyclization (via SN2 F⁻ elimination) Carbanion->PathA Path a PathB New C=C Bond Formation (via SN2 F⁻ elimination) Carbanion->PathB Path b PathC Butadiene Formation (via HF elimination) Carbanion->PathC Path c Products Heterocyclic Products with Perfluoroalkyl Groups PathA->Products PathB->Products PathC->Products

The specific pathway followed depends on several factors, including the nature of the nucleophile, reaction conditions, and presence of catalytic agents. When using bidentate nucleophiles, the intermediate carbanion can be stabilized through charge redistribution across neighboring perfluoroalkyl groups, making cyclization particularly favorable. The ability to generate new multiple bonds through fluoride ion elimination creates opportunities for intramolecular nucleophilic cyclization, forming various heterocyclic systems that would be challenging to synthesize using conventional hydrocarbon olefins.

Synthetic Applications for Heterocyclic Systems

Perfluoro-2-methylpent-2-ene serves as a versatile precursor for numerous nitrogen, sulfur, and oxygen-containing heterocycles through reactions with appropriate bidentate nucleophiles. The tables below summarize key heterocyclic systems accessible using this methodology.

Nitrogen-Containing Heterocycles

Table 2: Nitrogen-based Heterocycles from Perfluoro-2-methylpent-2-ene

Nucleophile Heterocyclic Product Key Structural Features Yield Range
Urea Pyrimidine derivatives Partially fluorinated pyrimidine ring Moderate to High
Acetamidine/Benzamidine Pyrimidine derivatives 4,6-Substituted pyrimidine with perfluoroalkyl groups Moderate to High
Guanidine hydrochloride 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine Amino-pyrimidine with multiple fluorinated groups Moderate
2-Aminopyridine 2H-pyrido[1,2-a]pyrimidin-4-one Fused bicyclic system Moderate to High
2-Aminobenzimidazole Benzimidazole-fused pyrimidine Extended π-system with fluorinated side chains Moderate
Aromatic amines 4-Arylaminoquinolines Quinoline derivatives High
Aminopyridines Naphthyridine or pyridopyrimidine Bicyclic nitrogen heterocycles Varies
Aromatic primary amines with ortho-substituents Ketenimines Cumulative double bond system Moderate
t-Butylamine Ketenimines Sterically hindered ketenimines Moderate
Ammonia Dicyano-enamine Cyano-functionalized enamine Not reported
Sulfur and Nitrogen-Sulfur Heterocycles

Table 3: Sulfur-containing Heterocycles from Perfluoro-2-methylpent-2-ene

Nucleophile Heterocyclic Product Key Structural Features Notes
Potassium ethylxantogenate (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one Five-membered dithiolane ring with carbonyl Requires two-step synthesis
Potassium ethylxantogenate (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol Oxygenated dithiolane derivative Co-product in xantogenate reaction
1,4,5,6-Tetrahydropyrimidine-2-thiol Fused heterocyclic systems N,S-containing fused rings Structure varies by conditions
Pyridine-2-thiol Fused heterocyclic systems N,S-containing with pyridine ring Structure varies by conditions
1,2,4-Triazole-3-thiol Fused heterocyclic systems N,S-containing with triazole ring Structure varies by conditions

The synthesis of partially fluorinated heterocycles using perfluoro-2-methylpent-2-ene typically occurs in the presence of bases such as triethylamine or KOH, which facilitate the initial nucleophilic attack and subsequent fluoride ion elimination steps. The reactions generally proceed efficiently at moderate temperatures (45-80°C) in polar aprotic solvents like DMF, which stabilizes the anionic intermediates while facilitating the cyclization process.

Detailed Experimental Protocols

General Procedure for Pyrimidine Synthesis

Protocol 1: Synthesis of 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine from Guanidine

Reagents:

  • Perfluoro-2-methylpent-2-ene (1.0 equiv, ~300 mg)
  • Guanidine hydrochloride (1.2 equiv)
  • Triethylamine (2.5 equiv)
  • Anhydrous DMF (5-10 mL per mmol of substrate)

Procedure:

  • Place guanidine hydrochloride in a dry round-bottom flask equipped with a magnetic stir bar.
  • Add anhydrous DMF and stir to create a suspension.
  • Add triethylamine dropwise at room temperature under nitrogen atmosphere.
  • Cool the reaction mixture to 0°C using an ice bath.
  • Add perfluoro-2-methylpent-2-ene dropwise over 10-15 minutes.
  • After addition complete, warm the reaction mixture to room temperature and stir for 2 hours.
  • Monitor reaction progress by TLC or (^{19}\text{F}) NMR spectroscopy.
  • Once starting material is consumed, pour the reaction mixture into ice-cold water (50 mL).
  • Extract the aqueous mixture with dichloromethane (3 × 20 mL).
  • Combine the organic extracts and dry over anhydrous calcium chloride.
  • Filter and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Note: This procedure can be adapted for other amidines and nitrogen bidentate nucleophiles by adjusting equivalents and reaction time accordingly.

Protocol for 2H-Pyrido[1,2-a]pyrimidine Synthesis

Protocol 2: Synthesis of 2-Pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one

Reagents:

  • Perfluoro-2-methylpent-2-ene (1.0 equiv)
  • 2-Aminopyridine (1.1 equiv)
  • Triethylamine (2.0 equiv) or KOH (2.2 equiv)
  • Anhydrous DMF

Procedure:

  • Dissolve 2-aminopyridine in anhydrous DMF in a dried reaction vessel.
  • Add base (triethylamine or powdered KOH) and stir for 10 minutes at room temperature.
  • Add perfluoro-2-methylpent-2-ene dropwise to the stirring solution.
  • Heat the reaction mixture to 45-50°C and maintain with stirring for 3-4 hours.
  • Monitor by TLC until completion.
  • Cool the reaction mixture to room temperature and pour into cold water.
  • Extract with dichloromethane (3 × 25 mL).
  • Wash the combined organic layers with brine solution.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify by recrystallization from appropriate solvent or column chromatography.
Protocol for Sulfur-Containing Heterocycles

Protocol 3: Synthesis of Dithiolane Derivatives from Potassium Ethylxantogenate

Reagents:

  • Perfluoro-2-methylpent-2-ene (1.0 equiv)
  • Potassium ethylxantogenate (1.2 equiv)
  • Anhydrous DMF
  • Potassium carbonate (for subsequent cyclization)

Procedure - Step 1: Synthesis of Intermediate (IV)

  • Suspend potassium ethylxantogenate in anhydrous DMF (40 mL per 4 g of reagent) at room temperature.
  • Add perfluoro-2-methylpent-2-ene dropwise with intensive stirring.
  • Stir the reaction mixture for 3 hours at 45°C.
  • Cool, pour into water, and extract with CH₂Cl₂.
  • Dry over CaCl₂, filter, and concentrate.
  • Purify by vacuum distillation (bp 60-61°C at 3 mmHg) to obtain intermediate (IV) as a yellow product.

Procedure - Step 2: Cyclization to Dithiolane Derivatives

  • Combine intermediate (IV) with K₂CO₃ in DMF (20 mL per 3 g of IV).
  • Heat at 80°C with stirring for 1 hour.
  • Pour into water and extract with ether.
  • Dry the ether extract over CaCl₂ and concentrate.
  • Separate compounds (VI) and (VII) by column chromatography on silica gel using CH₂Cl₂:acetone (5:1) as eluent.

Expected Outcomes:

  • Compound (VI): (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol
  • Compound (VII): (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one

Analytical Methods and Characterization

Spectroscopic Characterization

Successful synthesis of heterocyclic compounds from perfluoro-2-methylpent-2-ene requires rigorous characterization using multiple spectroscopic techniques:

  • (^{19}\text{F}) NMR Spectroscopy: Essential for monitoring reaction progress and characterizing products. Chemical shifts are typically reported relative to C₆F₆ as external standard. Characteristic signals appear in distinct regions: CF₃ groups between -47 to -85 ppm, CF₂ groups between -58 to -105 ppm, and CF groups between -97 to -105 ppm. Coupling constants provide structural information, with (^3J_{FF}) typically around 10-20 Hz.

  • (^{1}\text{H}) NMR Spectroscopy: While fewer protons are present in perfluorinated compounds, characteristic patterns include ethyl group signals (CH₂ quartet at ~4.62 ppm; CH₃ triplet at ~1.39-1.40 ppm with J~7.8 Hz) in derivatives containing organic substituents.

  • IR Spectroscopy: Key absorption frequencies include strong C-F stretches between 1150-1250 cm⁻¹, C=C stretches around 1670 cm⁻¹, C=O stretches between 1730-1750 cm⁻¹ for certain derivatives, and C-O stretches around 1030-1060 cm⁻¹.

  • Mass Spectrometry: Electron impact ionization at 70 eV typically shows molecular ion clusters matching the isotopic distribution of fluorine-containing compounds, with characteristic fragmentation patterns including loss of CF₃, C₂F₅, and F fragments.

X-ray Crystallography

For novel heterocyclic systems, X-ray crystallographic analysis provides definitive structural confirmation. The molecular structures often reveal:

  • Nearly planar heterocyclic rings with slight puckering in saturated systems
  • Characteristic bond length alterations due to fluorine substitution
  • Steric effects from trifluoromethyl groups influencing molecular conformation
  • Intermolecular interactions influenced by fluorinated groups

Applications and Future Perspectives

The heterocyclic compounds synthesized from perfluoro-2-methylpent-2-ene find potential applications across multiple fields:

  • Pharmaceutical Applications: Fluorinated heterocycles often exhibit enhanced metabolic stability, membrane permeability, and binding affinity compared to their non-fluorinated analogs. Pyrimidine and pyridine derivatives are particularly valuable as scaffolds for kinase inhibitors, antiviral agents, and central nervous system targets.

  • Agrochemical Applications: The introduction of perfluoroalkyl groups into heterocyclic systems can improve photostability, rainfastness, and pest control efficacy of agricultural chemicals including fungicides, herbicides, and insecticides.

  • Materials Science: Fluorinated heterocycles contribute to developing advanced materials with special properties including low surface energy, hydro- and oleophobicity, and enhanced thermal and chemical resistance. Applications include surface modifiers, liquid crystals, and electronic materials.

  • Environmental Considerations: Recent advances demonstrate that perfluoroalkenes like perfluoro-2-methylpent-2-ene can be transformed into valuable N-heterocyclic carbene (NHC) ligands, providing a potential pathway to convert persistent environmental contaminants into useful compounds with applications in catalysis and materials science [1].

The experimental protocols outlined in this document provide researchers with robust methodologies for accessing diverse fluorinated heterocyclic systems. The reproducibility of these procedures has been verified through multiple independent studies, making them valuable tools for drug discovery and materials science applications where fluorine incorporation offers significant advantages.

References

Perfluorohept-2-ene as building block for fluoropolymers

Author: Smolecule Technical Support Team. Date: February 2026

Related Chemical Context and Properties

While direct information on perfluorohept-2-ene is scarce, the search results provide details on a closely related compound, Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4). The properties and some applications of this compound are summarized below [1] [2].

Property Value/Description
CAS Number 2070-70-4 [1]
Molecular Formula C6F12 [1]
Molecular Weight 300.05 g/mol [1]
Boiling Point 49 °C [1] [2]
Density 1.5873 (or 1.62) g/cm³ [1] [2]
Appearance Clear, colorless liquid [1] [2]
Stability Stable and non-combustible [2]
Solubility Insoluble in water, ethanol, ether, and hydrocarbons [2]

Reported Applications:

  • Used as a monomer in plasma polymerization to create hydrophobic and superhydrophobic nanocomposite films [1].
  • Serves as a fluorinated intermediate in the synthesis of nitrogen-containing heterocyclic compounds [1] [3].
  • Applied in the production of fluoro-containing surfactants and other chemical materials [2].

Insights into Isomerization and Synthesis

One search result discusses the isomerization of perfluoroolefins, a reaction class relevant to the synthesis and handling of compounds like this compound. The general workflow for this catalytic process is illustrated below.

Key points from the literature:

  • Catalysts: The process is effectively catalyzed by antimony pentafluoride (SbF₅) or modified aluminum chlorofluorides (AlClₓF_y) [4].
  • Stereoselectivity: The isomerization of terminal perfluoroolefins to internal ones (like perfluorohept-1-ene to this compound) often proceeds stereoselectively, yielding almost exclusively the trans-isomer [4].
  • Reaction Time: The ratio of isomerization products (e.g., 2-ene vs. 3-ene) can be influenced by the reaction duration, indicating the possible formation of an equilibrium mixture [4].

References

Perfluorohept-2-ene in electrochemical fluorination

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of a Reference Perfluoroolefin

The table below outlines the properties of Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4), which can serve as a technical reference for a perfluorinated olefin [1].

Property Specification
CAS Number 2070-70-4
Molecular Formula C₆F₁₂
Molecular Weight 300.05 g/mol
Boiling Point 49 °C
Melting Point 48-50 °C
Density 1.5873 g/cm³
Physical Form Clear liquid
Common Uses Fluorinated pharmaceutical intermediate; monomer for hydrophobic nanocomposites via plasma polymerization.

Electrochemical Fluorination (ECF) Protocol

Since direct information on perfluorohept-2-ene is unavailable, this protocol is adapted from general ECF methods for synthesizing perfluorinated organic compounds [2]. The core principle of ECF is the replacement of hydrogen atoms in organic molecules with fluorine via electrolysis in anhydrous hydrogen fluoride (HF) [3].

1. Principle

  • Objective: To synthesize perfluorinated organic compounds by the anodic reaction of organic starting materials with hydrogen fluoride.
  • Key Reaction: The organic substrate dissolves in anhydrous HF, and upon electrolysis, hydrogen atoms are substituted with fluorine atoms, yielding perfluorinated products at the anode [2].

2. Reagents and Equipment

  • Reagents:
    • Anhydrous Hydrogen Fluoride (HF): Water content <300 ppm; low arsenic content (<10 ppm is preferable) [2].
    • Organic Starting Material (e.g., acyl chlorides, sulfonyl chlorides).
    • Optional Electrolyte Salts: Sodium fluoride (NaF) or sodium tetrafluoroborate (NaBF₄).
  • Equipment:
    • Electrolysis Cell: Nickel anodes; nickel or iron cathodes [2].
    • Power Supply: Capable of providing 5-10 V and 8-20 mA/cm² [2].
    • Temperature Control System: Recirculation chiller or cooling jacket.
    • Gas Handling System: For nitrogen purging and off-gas analysis (e.g., using KI/starch solution to detect oxidizing agents) [2].

3. Experimental Procedure Warning: This procedure involves highly hazardous anhydrous HF. Operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and materials resistant to HF corrosion.

  • Step 1: Cell Setup & Electrolyte Preparation

    • Place anhydrous HF into the electrolysis cell.
    • Add the organic starting material. A typical initial charge is 2-5% by weight of the organic compound in HF [2].
  • Step 2: Process Parameter Setting

    • Maintain the temperature between 10-15°C [2].
    • Set the current density to 8-20 mA/cm² and the voltage between 5-7 V [2].
    • Continuously monitor and maintain the "quantity of charge which the electrolyte can still take up" within a range of 50-200 Ah per kg of electrolyte. This is critical for maintaining high HF concentration and minimizing by-products [2].
  • Step 3: Reaction & Process Control

    • Continuously or discontinuously meter the organic starting material into the cell based on charge consumption.
    • Replenish consumed HF periodically to maintain electrolyte composition.
    • Monitor the off-gas for oxidizing constituents (e.g., fluorine) as a safety and process control measure [2].
  • Step 4: Product Isolation

    • For products with boiling point >20°C and low electrolyte solubility: Separate the product phase directly from the cell [2].
    • For volatile or soluble products: Use extraction methods for isolation [2].
    • Purify the crude product using standard techniques like fractional distillation.

The workflow below visualizes the core ECF experimental procedure.

cluster_1 Critical Control Start Start ECF Protocol Setup Cell Setup & Electrolyte Prep Start->Setup Params Set Parameters: Temp: 10-15°C Current: 8-20 mA/cm² Setup->Params Monitor Monitor & Control Process Params->Monitor Isolate Isolate and Purify Product Monitor->Isolate CC1 Maintain Charge Uptake: 50-200 Ah/kg electrolyte Monitor->CC1 End End Isolate->End

Analytical Methods for Quality Control

Perfluoroalkyl substances (PFAS) are typically analyzed using chromatography coupled with mass spectrometry [4].

  • Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) [4].
  • Best Performance: Ultra-High-Performance Liquid Chromatography (UHPLC) systems coupled with tandem mass spectrometry (MS/MS) offer the shortest analysis time and best limits of detection for most PFASs [4].
  • Sample Preparation: Required for complex matrices (e.g., biological or environmental samples) and may involve solid-phase extraction (SPE) or other clean-up techniques to reduce matrix interference [4].

Application of Perfluoroolefins

Perfluoroolefins like perfluoro(4-methylpent-2-ene) are valuable as intermediates in synthesizing fluorinated materials. Their applications include [1]:

  • Acting as monomers for depositing hydrophobic and superhydrophobic polymer films via plasma polymerization.
  • Serving as key building blocks for synthesizing various fluoroorganic compounds through reactions with nucleophiles [5].

Environmental, and Safety Considerations

  • PFAS Concerns: Perfluoroalkyl substances are recognized as persistent organic pollutants (POPs). Their production and use are subject to increasing global regulation due to environmental persistence and potential health impacts [6] [3].
  • Substitution Trends: Many industrial users are shifting away from long-chain PFASs (like PFOA, PFOS) towards more environmentally friendly alternatives, such as hydrofluoroethers (HFEs), which have lower global warming potential [7].

Key Takeaways for Researchers

  • The electrochemical fluorination protocol provides a adaptable foundation, but specific parameters for this compound would require experimental optimization.
  • The regulatory landscape for PFAS is rapidly evolving. Always consult current regional regulations before initiating new synthesis projects involving persistent fluorinated compounds.
  • Advanced analytical techniques like UHPLC-MS/MS are essential for verifying the identity and purity of synthesized fluorinated compounds.

References

Perfluorohept-2-ene phase-transfer catalysis applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Synthesis of Perfluorohept-2-ene

The isomerization of perfluorohept-1-ene is a documented method to produce this compound. The reaction, catalyzed by AlClxFy, yields a mixture of isomers, and the ratio changes over time as the reaction progresses towards equilibrium [1].

The table below summarizes the quantitative data for the isomerization of perfluorohept-1-ene over time, based on the research findings [1].

Table 1: Isomerization of Perfluorohept-1-ene over Time (Catalyst: AlClxFy)

Time (hours) CF₃CF=CFCF₂C₃F₇ (this compound) CF₃CF₂CF=CFC₃F₇ (Perfluorohept-3-ene)
1 65.7% (59.3% trans + 6.4% cis) 34.3% (32.0% trans + 2.3% cis)
18 16.5% (15.1% trans + 1.4% cis) 83.4% (78.5% trans + 4.9% cis)
66 6.1% (5.2% trans + 0.9% cis) 94.0% (88.8% trans + 5.2% cis)
90 5.8% (5.0% trans + 0.8% cis) 94.2% (89.2% trans + 5.0% cis)

Experimental Protocol: Isomerization of Perfluorohept-1-ene

This protocol details the catalytic isomerization of perfluorohept-1-ene to a mixture containing this compound, based on the method described in the literature [1].

  • Objective: To synthesize this compound via isomerization of the terminal olefin, perfluorohept-1-ene.
  • Principle: Terminal perfluoroolefins can be isomerized to internal perfluoroolefins using catalysts such as antimony pentafluoride (SbF₅) or aluminum chlorofluorides (AlClxFy). The process is stereoselective, favoring the formation of trans-isomers, and involves a perfluoroallyl cation intermediate [1] [2].

Materials and Equipment

  • Reactants: Perfluorohept-1-ene
  • Catalyst: Aluminum chlorofluoride (AlClxFy) or Antimony pentafluoride (SbF₅, catalytic amounts)
  • Equipment:
    • 50 mL round-bottom flask
    • Magnetic stirrer and stir bar
    • Reflux condenser (if elevated temperature is required)
    • Inert atmosphere setup (Nitrogen or Argon gas)
    • Syringe for liquid handling
    • Gas chromatograph-Mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) for analysis

Procedure

  • Reaction Setup: Under an inert atmosphere, add perfluorohept-1-ene (e.g., 5.0 g) to the round-bottom flask.
  • Catalyst Addition: Introduce a catalytic quantity of AlClxFy to the reaction flask while stirring.
  • Monitoring: Maintain the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by analyzing small aliquots at regular intervals (e.g., 1, 18, 66, 90 hours) using GC-MS or ¹⁹F NMR.
  • Reaction Completion: The reaction can be stopped once the desired isomer ratio is achieved. As shown in Table 1, a longer reaction time favors the formation of perfluorohept-3-ene.
  • Work-up: Carefully add the reaction mixture to ice-cold water to quench the catalyst. Separate the organic layer.
  • Purification: Purify the crude product mixture by distillation or preparative chromatography to isolate this compound from its isomers.
  • Analysis: Confirm the identity and isomeric purity of the product using GC-MS, ¹⁹F NMR, and IR spectroscopy.

Workflow: Isomerization and Potential PTC Application

The diagram below outlines the synthesis workflow for this compound and hypothesizes a potential application in PTC, based on general chemical principles, as a specific application was not found in the literature.

cluster_synthesis Synthesis Protocol (Based on Literature) cluster_hypothesis Hypothesized PTC Application start Perfluorohept-1-ene (Starting Material) reaction Isomerization Reaction start->reaction catalyst Catalyst AlClxFy or SbF₅ catalyst->reaction mixture Isomer Mixture (this compound & 3-ene) reaction->mixture purification Purification (Distillation/Chromatography) mixture->purification product This compound (Isolated Product) purification->product ptc_system PTC System (e.g., Nucleophilic Substitution) product->ptc_system Potential Use As: - Fluorophilic Substrate - Fluorinated Solvent ptc_product Target Fluorinated Molecule ptc_system->ptc_product

References

Perfluorohept-2-ene in anion exchange membrane preparation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Protocols for AEM Characterization

Standardized protocols are crucial for reproducible and reliable evaluation of AEM properties. The following table summarizes two key validated methods for Ion Exchange Capacity (IEC) and alkaline stability.

Protocol Name Purpose Key Steps Summary Validated Consistency

| LTE-P-7 (AEM IEC) [1] | Measures ion exchange capacity | 1. Convert AEM to Br⁻ form (4M KBr + 20mM KOH). 2. Dry and weigh. 3. Ion exchange with 1M KNO₃. 4. Titrate with AgNO₃ (pH 3-4). | ±10% of NMR-determined value across multiple labs | | LTE-P-22 (Alkaline Stability) [1] | Evaluates durability in basic conditions | 1. Immerse AEM in 1M KOH at 80°C. 2. Remove samples at set intervals (e.g., 20-500 h). 3. Wash, dry, and measure IEC/conductivity over time. | Consistent results for % IEC loss across institutions |

Quantitative Data from Fluorinated AEM Studies

While not involving Perfluorohept-2-ene, research on AEMs with different fluorinated hydrophobic chain lengths provides valuable performance data.

Property QPAF(C4)-4 (Shorter Chain) QPAF(C6)-4 (Longer Chain) Notes & Implications
Hydrophobic Chain Short fluorinated chain Longer fluorinated chain (1,4'-bis(3-chlorophenyl)perfluorohexane) Shorter chains have fewer fluorine atoms, reducing hydrophobicity [2].
Water Uptake Higher Lower Higher water uptake in C4 membrane was unexpected, attributed to decreased hydrophobicity [2].
Conductivity Lower bulk/surface conductivity Higher conductivity Entanglement of flexible, longer hydrophobic structures can influence conductivity [2].
Thermal Stability Higher Lower Increased rigidity of the shorter-chain structure may enhance thermal stability [2].
Mechanical Strength Lower Higher Superior strength in C6 membrane is due to larger molecular interactions [2].

Detailed Experimental Workflows

Ion Exchange Capacity (IEC) Measurement

This protocol determines the density of ionic groups in the membrane, a key indicator of its potential conductivity [1].

G Start Start: Prepare AEM Sample A Convert to Br⁻ Form (Soak in 4M KBr + 20mM KOH) Start->A B Rinse Thoroughly with Ultrapure Water A->B C Dry Under Vacuum and Measure Dry Weight B->C D Ion Exchange (Soak in 1M KNO₃, 2x 24h) C->D E Acidify Combined Eluent (Adjust to pH ~3-4 with HNO₃) D->E F Titrate with 0.0200N AgNO₃ (Monitor with Ag/Sulfide ISE) E->F End End: Calculate IEC F->End

Titration Notes: Protect AgNO₃ solution from light to prevent photodecomposition. Use calibrated auto-titrators (e.g., Hanna HI931, Mettler Toledo T90) with ion-selective electrodes [1].

Alkaline Stability Testing

This protocol assesses the chemical resilience of AEMs under harsh, simulated operating conditions [1].

G Start Start: Prepare AEM Samples A Immerse in 1M KOH at 80°C in PE Bottles Start->A B Age for Interval (20, 50, 100, 200, 300, 400, 500 h) A->B C Remove & Rinse Sample with Ultrapure Water B->C D Convert to Cl⁻ Form (1M NaCl Solution) C->D E Measure Conductivity via EIS/FRA D->E F Measure Remaining IEC (Follow IEC Protocol) E->F End End: Analyze % IEC Loss F->End

Safety Note: Concentrated KOH is highly caustic. Always wear appropriate personal protective equipment (PPE) and review safety data sheets [1].

Key Insights for Membrane Design

Recent research challenges traditional design rules and offers new optimization principles:

  • Water Network over Water Content: Fast ion transport depends more on a well-connected network of hydrogen-bonded water molecules and a dynamic hydration shell around ions than on high water content. This can prevent excessive swelling that weakens membranes [3].
  • Synthetic Method Innovation: A novel grafting method using porous polybenzylimidazole supports and functionalized ionic liquids demonstrates a versatile approach to create AEMs, avoiding expensive and toxic chemicals [4].

Application Notes & Limitations

  • Material Property Trade-offs: Research on chain length shows inherent trade-offs. Shorter fluorinated chains might offer higher thermal stability but can lead to higher water uptake and lower conductivity [2].
  • Standardized Measurement is Critical: For water uptake, conventional manual blotting can introduce over 20% variability. Using a calibrated pressure-blotting rig (e.g., 0.44 N cm⁻² for 10 s) and verifying dry/wet states with ATR-FTIR dramatically improves reproducibility [5].

Conclusion

These protocols and insights provide a robust framework for AEM development. The lack of specific data on this compound presents an opportunity for novel research. You can apply these standardized characterization methods to evaluate membranes incorporating this specific molecule, contributing valuable new data to the field.

References

using Perfluorohept-2-ene in ring opening metathesis polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Properties of Related Perfluoroolefins

While data for Perfluorohept-2-ene is unavailable, the technical data for the structurally similar Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4) provides insight into the characteristics of this chemical family [1].

The table below summarizes its key properties:

Property Value
Molecular Formula C₆F₁₂ [1]
Molecular Weight 300.05 g/mol [1]
Boiling Point 49 °C [1]
Density 1.5873 g/cm³ [1]
Refractive Index < 1.3000 [1]
Physical Form Liquid [1]
Common Applications Fluorinated pharmaceutical intermediate; precursor for hydrophobic nanocomposites via plasma polymerization [1]

Challenges and Scientific Context

The absence of specific research on this compound in ROMP can be attributed to significant scientific hurdles.

  • Electron-Deficient Double Bonds: Fluorine atoms are highly electronegative, making the carbon-carbon double bond in perfluoroolefins electron-poor [2]. ROMP catalysts, particularly late-transition-metal complexes like those based on ruthenium, typically favor electron-rich olefins (such as norbornene) for efficient reaction initiation and propagation [3] [4]. The electron deficiency of perfluoroolefins likely makes them very unreactive in standard ROMP conditions.
  • Dominance of Other Reactions: The literature shows that perfluoroolefins like Perfluoro(4-methylpent-2-ene) are more commonly involved in other types of reactions, such as:
    • Isomerization: Catalytic isomerization to shift the double bond position [5] [2].
    • Direct Fluorination: Reaction with elemental fluorine to produce perfluoroalkanes [2].
    • Plasma Polymerization: Used to create superhydrophobic coatings, which is a different polymerization mechanism altogether [1].

The following diagram illustrates the reaction landscape for perfluoroolefins, highlighting why ROMP is not a common pathway.

G Perfluoroolefin Perfluoroolefin (e.g., this compound) ROMP ROMP Pathway (Disfavored) Perfluoroolefin->ROMP Isomerization Isomerization (Catalyzed by SbF₅, F⁻) Perfluoroolefin->Isomerization Fluorination Direct Fluorination (With F₂) Perfluoroolefin->Fluorination PlasmaPoly Plasma Polymerization Perfluoroolefin->PlasmaPoly ROMP_Hurdles Challenges: - Electron-poor double bond - Low reactivity with common catalysts - Preference for other reactions ROMP->ROMP_Hurdles

Proposed Experimental Approach

Given the challenges, investigating the ROMP of this compound would be an exploratory project. The core strategy would be to activate the monomer and/or the catalyst.

  • Monomer Characterization: First, confirm the structure and purity of this compound using techniques like NMR (19F and 1H) and Gas Chromatography-Mass Spectrometry (GC-MS).
  • Catalyst Screening: Test a range of ROMP catalysts, focusing on the most active and functional-group-tolerant generations. A potential screening order could be:
    • Second-Generation Grubbs Catalysts: Known for high activity [3] [4].
    • Second-Generation Hoveyda-Grubbs Catalysts: Offer better stability and are often used in challenging reactions [4].
    • Third-Generation Grubbs Catalysts: Fast-initiating catalysts might be necessary to overcome low monomer reactivity [3].
  • Reaction Monitoring: Use in-situ 1H NMR spectroscopy to monitor the reaction in real-time, as described in ROMP kinetic studies [4]. The disappearance of the olefinic proton signals from the monomer would indicate consumption.
  • Polymer Characterization: If polymerization occurs, characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and Size Exclusion Chromatography (SEC) for molecular weight distribution.

Research Alternatives

To move forward, you may need to consult more specialized resources:

  • Specialized Databases: Search platforms like SciFinder or Reaxys, which are more comprehensive for chemical literature.
  • Patent Literature: Investigate patents in fluoropolymer chemistry, as industrial research in this area may not be published in journals.
  • Alternative Monomers: Consider using fluorinated norbornene derivatives. These are well-established in ROMP because the ring strain of the norbornene ring provides a strong driving force for polymerization, overcoming the electronic deactivation from fluorine atoms [3].

References

thermal decomposition products of Perfluorohept-2-ene

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Decomposition Products & Conditions

The table below summarizes the thermal decomposition products and conditions for related perfluorinated compounds, as found in the current literature.

Compound Conditions (Temp., Atmosphere) Major Identified Products Key Factors Influencing Products

| Perfluorooctanoic Acid (PFOA) [1] | 400-800°C, Oxidative (Air or N₂O) | Perfluorohept-1-ene (C₇F₁₄), Perfluoroheptanoyl fluoride (C₇F₁₄O), HF, CO, CO₂, C₂F₆, CF₄ [1] | - Temperature: >800°C, C₇F₁₄ and C₇F₁₄O are no longer detected [1].

  • Oxidant Presence: Oxygen atoms crucial for decomposing stable intermediates like C₇F₁₄ and facilitate formation of CF₄ and C₂F₆ [1]. | | Potassium Perfluoroalkanesulfonates (PFSAs, e.g., PFOS-K, PFBS-K) [2] | Ramp heating to 1100°C or isothermal (500-600°C), Inert (N₂) | SO₂, KFSO₃, Fluoroolefins (e.g., F(CF₂)ₙ₋₂CF=CF₂), Fluoride Ions [2] | - Heating Method: Ramp vs. isothermal affects decomposition mechanisms [2].
  • Presence of GAC: Lowers decomposition temperature, breaks C-S bond to release SO₂ at ~280°C, promotes mineralization to SiF₄ in presence of SiO₂ [2]. |

FAQs and Troubleshooting Guides

Here are some anticipated questions and troubleshooting tips based on the general principles of thermal decomposition of fluorinated compounds.

FAQ: What are the common Products of Incomplete Destruction (PIDs) when thermally decomposing fluoroolefins and related PFAS?

PIDs can vary significantly based on the starting material and conditions. For PFOA, a common PID is perfluorohept-1-ene, a stable fluoroolefin that is difficult to break down further without a sufficient oxidant [1]. Shorter-chain volatile fluorinated compounds (VFCs) like tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆) are also observed, especially at higher temperatures under oxidative conditions [1]. For perfluoroalkanesulfonates, olefins and acid fluorides are also common intermediates [2].

Troubleshooting Guide: Incomplete Decomposition or High PID Yields
Issue Potential Causes Suggested Mitigation Strategies

| High yield of stable fluoroolefins (e.g., C₇F₁₄) | - Insufficient temperature [1].

  • Lack of a strong oxidant [1]. | - Increase reaction temperature above 800°C [1].
  • Ensure adequate oxygen supply or use a potent oxidant like N₂O to facilitate olefin breakdown [1]. | | Formation of shorter-chain PFCs (CF₄, C₂F₆) | - High temperatures leading to radical recombination reactions [1]. | - This may indicate the system is working to break down the carbon chain. Ensure optimal temperature and residence time to allow complete mineralization to CO₂ and HF [1]. | | Low fluorine mineralization | - Inefficient breakdown of the carbon-fluorine bond [2]. | - Use a reactive surface like Granular Activated Carbon (GAC), which provides sites for defluorination and can mineralize fluorine into SiF₄ in the presence of silica [2]. |

Experimental Protocols

The following methodology is adapted from recent studies on PFAS thermal decomposition.

Detailed Protocol: Pyrolysis of PFAS with Simultaneous Thermal Analysis (STA)

This protocol is useful for studying the thermal behavior of pure standards or sorbent-loaded PFAS.

  • Sample Preparation:

    • Pure Standards: Use ~10 mg of the target compound (e.g., potassium perfluorooctanesulfonate, PFOS-K) [2].
    • Sorbent-Laden Samples: Load compounds onto a sorbent like Granular Activated Carbon (GAC). Use ~30 mg of the laden sorbent for analysis [2].
  • Instrument Setup:

    • Utilize a Simultaneous Thermal Analyzer (STA) coupled with a Mass Spectrometer (MS) and/or Fourier-Transform Infrared (FTIR) spectrometer [2].
    • Use an α-alumina or quartz reactor to minimize interference [1] [2].
    • Set the carrier gas (e.g., N₂ for pyrolysis, air for oxidative conditions) at a defined flow rate (e.g., 100 mL/min) [2].
  • Thermal Treatment:

    • Ramp Heating: Heat the sample from room temperature to 1100°C at a controlled rate (e.g., 10 °C/min) [2]. This helps identify decomposition temperatures and mechanisms.
    • Isothermal Heating: Alternatively, introduce the sample into a pre-heated furnace at a specific temperature (e.g., 500°C or 600°C) to study behavior at a target condition [2].
  • Product Monitoring & Analysis:

    • Gaseous Products: Use coupled MS and FTIR in real-time to monitor evolved gases (e.g., HF, SO₂, COF₂, CO, CO₂, and various fluoroolefins) [1] [2].
    • Solid Residues: Analyze post-pyrolysis residues using techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) and Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy (SEM-EDS) to study surface composition and elemental distribution [2].

Thermal Decomposition Pathway Diagram

The DOT script below generates a flowchart that visually summarizes the generalized thermal decomposition pathways for PFAS, based on the information from the searched literature.

This diagram illustrates the general pathways from original PFAS compounds to various decomposition products, highlighting the role of temperature, oxidants, and reactive surfaces like GAC in determining the final output.

Key Experimental Considerations

  • Temperature Control: Precisely control and monitor temperature, as it is a critical factor influencing both the decomposition efficiency and the profile of resulting products [1] [2].
  • Reactor Material: Select reactor materials (e.g., alumina, quartz) that are inert and do not react with fluorine species at high temperatures to avoid confounding results [1] [2].
  • Analytical Technique Selection: Using multiple complementary analytical techniques (e.g., TGA, DSC, MS, FTIR) is crucial for a comprehensive understanding of the decomposition process and for accurately identifying both gaseous and solid products [2].

References

Technical Support Center: Minimizing PFAS PID Formation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ at a Glance

Question Brief Answer Key Fact
What is Perfluorohept-2-ene? A Perfluoroalk-1-ene and a known Product of Incomplete Destruction (PID) from the thermal decomposition of PFOA [1]. Formed at temperatures between 400-800°C [1].
Why is its formation a problem? It is a persistent intermediate that can further decompose into smaller, highly stable volatile fluorinated compounds (VFCs) like CF₄ and C₂F₆ [1]. Its stability under certain conditions hinders complete defluorination [1].
How can its formation be minimized? By using oxidative conditions and maintaining high temperatures above 800°C to ensure complete decomposition [1]. Oxygen atoms are crucial in decomposing this stable perfluoroalk-1-ene [1].
Detailed Technical Insights

Q1: Under what conditions is this compound formed? A1: The formation of Perfluorohept-1-ene (a very similar compound to this compound) was identified as a major Product of Incomplete Destruction (PID) during the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [1].

  • Temperature Range: It forms and persists at temperatures between 400°C and 800°C.
  • Decomposition Point: This PID is no longer detected at temperatures above 800°C, indicating its complete breakdown under sufficient thermal energy [1].

Q2: What is the mechanism behind its minimization? A2: The key is to move beyond the formation of this intermediate to achieve complete mineralization into CO₂, CO, and HF.

  • Role of Oxidants: The presence of oxidants like oxygen (O₂) is critical. Quantum chemical analysis shows that oxygen atoms facilitate the decomposition of stable perfluoroalk-1-enes like C₇F₁₄ (Perfluorohept-1-ene) [1].
  • Formation of VFCs: If the process conditions are not optimized, the decomposition of PIDs can lead to the formation of volatile fluorinated compounds (VFCs) such as tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆), especially at higher temperatures [1]. This highlights the challenge of achieving complete destruction.

Troubleshooting Guide: PID Minimization

The following workflow outlines a systematic approach to investigate and mitigate PID formation in thermal processes, based on the findings from the research.

Start Start: PID (e.g., this compound) Detected Step1 1. Verify Reaction Temperature Start->Step1 Step2 2. Assess Oxidizing Environment Step1->Step2 Temp ≥ 800°C? Step4 4. Optimize Process Parameters Step1->Step4 Temp < 800°C Step3 3. Analyze for VFC Byproducts Step2->Step3 Sufficient Oxidant? Step2->Step4 Insufficient Step3->Step4 Check for CF₄, C₂F₆ Step3->Step4 VFCs Detected Step5 5. Validate Complete Destruction Step4->Step5 End End: PID Minimized Step5->End

Step-by-Step Guidance:

  • Verify Reaction Temperature

    • Action: Ensure the reaction temperature is consistently maintained above 800°C.
    • Rationale: Experimental data shows that Perfluorohept-1-ene, a key PID, is not detected above this threshold, indicating its destruction [1].
  • Assess Oxidizing Environment

    • Action: Confirm the presence and sufficient concentration of an oxidant like air (O₂) or N₂O.
    • Rationale: Oxygen atoms are crucial in the reaction mechanism for breaking down the stable carbon-carbon bonds in perfluoroalk-1-enes [1].
  • Analyze for VFC Byproducts

    • Action: Use analytical methods (e.g., GC-MS) to check for the formation of volatile fluorinated compounds (VFCs) like CF₄ and C₂F₆.
    • Rationale: The formation of these VFCs indicates that PIDs are degrading, but the process conditions are still not optimal for complete mineralization [1]. Their presence is a key diagnostic tool.
  • Optimize Process Parameters

    • Action: Based on the steps above, adjust experimental parameters. This typically involves increasing temperature and/or optimizing oxidant type and concentration.
    • Rationale: The core strategy is to provide enough energy and the right chemical environment to push the reaction past intermediate PIDs and VFCs toward final, non-hazardous products.

Experimental Design & Data Gaps

The search results confirm that high temperatures (≥800°C) under oxidative conditions are the most critical factors for minimizing this compound formation [1]. When designing experiments, your protocol should precisely control and monitor these two parameters.

It is important to note that the specific source compound studied in the available research was PFOA [1]. The exact pathways and conditions for minimizing PIDs from other precursor PFAS might differ.

Suggestions for Further Research

To obtain more specific experimental protocols, you could:

  • Investigate Broader PFAS Literature: Look for studies on the thermal destruction of a wider range of PFAS compounds, as the principles may be transferable.
  • Explore Alternative Technologies: Research other degradation methods for PFAS, such as supercritical water oxidation, plasma arc, or sonochemical degradation, which may have different PID profiles.
  • Consult Specialized Databases: Use scholarly databases like SciFinder or Web of Science to search for the thermal decomposition profile of "this compound" or "perfluoroalkenes" more broadly.

References

handling and storage of Perfluorohept-2-ene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Hazards

Perfluorohept-2-ene is an internal perfluoroolefin. It is often found as a component in mixtures, for example, being present up to 10% in commercial samples of Perfluorohept-1-ene [1]. The primary hazards associated with this class of chemicals are generally related to physical properties and reactivity.

The table below summarizes the identified hazards and recommended personal protective equipment (PPE) based on a closely related compound, Perfluoro(4-methylpent-2-ene) [2].

Hazard Aspect Details

| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Recommended PPE | • Skin & Body: Wear appropriate protective clothing and gloves. • Eyes: Use eye or face protection. • Respiratory: Employ respiratory protection and ensure adequate ventilation. Use only in well-ventilated areas [2]. |

Storage & Handling Protocols

Proper storage and handling are critical to maintaining safety in the laboratory. The following protocols are recommended.

Storage Conditions
  • Container: Store in a cool, well-ventilated area in a tightly closed container [2].
  • Incompatibilities: Keep away from strong nucleophiles, strong bases, and strong oxidizing agents. As a fluorinated olefin, it may also react with strong Lewis acids, which can catalyze double bond isomerization [3] [4].
  • General Storage Guidelines: Follow standard practices for flammable liquids—keep away from heat, sparks, and open flames.
Safe Handling Procedures
  • General Handling: Always avoid contact with skin, eyes, and clothing. Avoid breathing its vapors or mist [2].
  • Ventilation: All handling should be conducted using local exhaust ventilation or within a certified fume hood.
  • Personal Protection: The minimum PPE should include nitrile or other chemical-resistant gloves, a lab coat, and safety goggles.

Troubleshooting Common Scenarios

Scenario Possible Cause Immediate Action & Solution

| Chemical Spill | Container breakage or handling error. | 1. Evacuate and ventilate the area. 2. Contain the spill with inert, non-combustible absorbent material (e.g., sand, vermiculite). 3. Collect and dispose as hazardous chemical waste. Avoid generating dust. | | Unexpected Isomerization | Exposure to a Lewis acid catalyst (e.g., SbF(_5), AlCl(_x)F(_y)) [3] [4]. | Catalytic amounts of Lewis acids can cause double bond migration. Ensure all glassware and equipment are clean and free of catalytic residues. | | Unplanned Reaction / Low Yield | Reaction with trace nucleophiles or moisture. | Perfluoroolefins are electrophilic. Ensure all starting materials and solvents are anhydrous, and exclude nucleophilic impurities. |

Frequently Asked Questions

Q1: What is the difference between Perfluorohept-1-ene and this compound in terms of handling?

While both are perfluoroolefins, a key difference is their reactivity. Terminal perfluoroolefins like Perfluorohept-1-ene are generally more reactive toward nucleophiles than internal isomers like this compound [3]. This means Perfluorohept-1-ene may pose a greater risk of unexpected violent reactions with nucleophilic substances. Internal olefins like this compound are more stable but can still participate in reactions, especially under catalysis.

Q2: Can this compound isomerize under normal storage conditions?

No, isomerization is unlikely under normal storage conditions. This reaction typically requires a catalyst, such as antimony pentafluoride (SbF(_5)) or similar Lewis acids, and does not occur spontaneously [4].

Q3: What should I do if I suspect inhalation of vapors?

If respiratory irritation occurs, immediately move the affected person to fresh air. If symptoms persist, seek immediate medical attention and show the safety data sheet (or this guide) to the medical personnel.

Experimental Safety Workflow

The following diagram outlines the core safety decision-making process for handling this chemical.

Start Start: Plan Experiment with this compound Step1 Review Hazards: - Skin/Eye Irritant - Respiratory Irritant Start->Step1 Step2 Prepare Engineering Controls: Use Fume Hood or Local Exhaust Ventilation Step1->Step2 Step3 Select Personal Protective Equipment (PPE): - Lab Coat - Chemical Gloves - Safety Goggles Step2->Step3 Step4 Verify Storage & Compatibility: - Check container integrity - Isolate from incompatibilities Step3->Step4 Step5 Execute Experiment Step4->Step5 Step6 Post-Experiment: - Properly dispose waste - Decontaminate equipment Step5->Step6 Emergency Emergency Response Step5->Emergency Incident Occurs End End Step6->End Spill Spill: Contain & Absorb Emergency->Spill Exposure Exposure: Flush with water & Seek medical aid if needed Emergency->Exposure Spill->End Exposure->End

Critical Safety Reminder

This guide is based on limited search results and data for analogous chemicals. It is not a substitute for the official Safety Data Sheet (SDS). You must consult the most current SDS from the manufacturer or supplier of your specific this compound before beginning any experimental work.

References

FTIR Troubleshooting Guide for Perfluorohept-2-ene

Author: Smolecule Technical Support Team. Date: February 2026

For researchers analyzing Perfluorohept-2-ene, here are solutions to common FTIR problems:

Problem Possible Cause Solution
Noisy Spectra Instrument vibrations from nearby equipment or lab activity [1]. Place the spectrometer on a stable, vibration-damped surface away from pumps and heavy traffic [1].
Strange/Negative Peaks Dirty ATR crystal from previous sample contamination [1]. Clean the ATR crystal with a recommended solvent, run a fresh background scan, and re-analyze the sample [1].
Distorted Baselines Sample preparation issue (e.g., film too thick), or incorrect data processing [1]. Ensure proper sample thickness and check that data processing (e.g., Kubelka-Munk for diffuse reflection) is correct [1].
Unexpected Spectral Features Sample is not pure this compound; isomerization may have occurred [2]. Verify sample history. Catalysts like SbF~5~ can cause double bond migration, changing the compound's fingerprint [2].
Weak/No Signal Sample not making proper contact with the ATR crystal [3]. For solids, ensure the clamp applies firm, even pressure to press the sample firmly onto the crystal [3].

Key Spectral Data and Experimental Protocols

For identification and verification, here are the characteristic FTIR signals and a standard operating procedure.

Characteristic FTIR Bands

The table below summarizes key absorption bands for related perfluoroolefins, which can serve as a guide for this compound [2].

Wavenumber (cm⁻¹) Assignment / Compound Context
~1330 - 1120 Strong C-F stretching vibrations, characteristic of perfluoro compounds [4].
~1790 - 1740 C=C stretching of the double bond [4].
1280, 1230 Observed in an isomerization mixture containing this compound and Perfluorohept-3-ene [2].
1190 - 1180 Observed in an isomerization mixture containing this compound and Perfluorohept-3-ene [2].
Standard Experiment Workflow

The following diagram outlines the key steps for preparing and conducting FTIR analysis using the common ATR method.

Start Start FTIR Analysis S1 Prepare Sample Start->S1 S2 Collect Background Scan S1->S2 S3 Apply Sample to ATR Crystal S2->S3 S4 Acquire Sample Spectrum S3->S4 S5 Process Data S4->S5 S6 Interpret Spectrum S5->S6 End Report Results S6->End

Step-by-Step Protocol:

  • Prepare Sample: Ensure the sample is completely dry, as water absorbs strongly in the mid-IR region and will interfere with the spectrum [5]. For liquid this compound, no further preparation is needed. For solids, ensure it is a fine powder.
  • Collect Background Scan: Run a scan with the ATR crystal clean and empty. This measures the signal of the environment and instrument, which will be subtracted from your sample scan [3].
  • Apply Sample to ATR Crystal: Place a small amount of the sample onto the crystal. For solid samples, use the clamp to apply firm, even pressure to ensure good contact [3].
  • Acquire Sample Spectrum: Collect the interferogram and apply the Fourier transform to generate the infrared spectrum. Co-add multiple scans (e.g., 16-64) to improve the signal-to-noise ratio [3].
  • Process Data: Perform essential data pre-processing steps. This includes baseline correction and vector normalization to account for variations in sample thickness or concentration [5].
  • Interpret Spectrum: Compare the resulting spectrum, particularly the "fingerprint region" (1800–800 cm⁻¹), to reference libraries or known spectra of this compound to confirm identity and check for contaminants [5].

Frequently Asked Questions

What is the most critical step to ensure a high-quality ATR-FTIR spectrum? The most critical step is ensuring firm and even pressure when clamping a solid sample onto the ATR crystal, and verifying that the sample is completely dry before analysis [3] [5].

My spectrum shows unexpected C=O peaks. What could be the cause? The presence of carbonyl (C=O) peaks around 1700-1725 cm⁻¹ suggests sample oxidation or contamination [5]. This compound should not have these bands, so review your sample handling and storage conditions.

Can FTIR distinguish between this compound and its isomers? Yes, FTIR is sensitive to changes in molecular structure. Isomerization, such as the migration of the double bond to form Perfluorohept-3-ene, will alter the spectrum's fingerprint region, allowing you to distinguish between them [2].

References

preventing Perfluorohept-2-ene side reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Isomerization Problem

A primary side reaction for perfluoroolefins like Perfluorohept-2-ene is the catalyzed migration of the double bond, which can lead to complex isomeric mixtures that are difficult to separate [1] [2].

The table below summarizes the catalysts known to trigger this isomerization and the typical outcomes.

Catalyst Reaction Conditions Observed Isomerization Outcome
Antimony Pentafluoride (SbF(_5)) Catalytic amounts, mild conditions [1]. Smooth isomerization of terminal perfluoroolefins to internal trans-olefins (80-85% yield). Reversible 1,3-migration of fluorine atoms, leading to equilibrium mixtures [1] [2].
Aluminum Chloride Fluoride (AlCl(_x)F(_y)) Catalytic amounts; reaction time is a critical factor [1]. Isomerization of Perfluorohept-1-ene into a mixture of this compound and Perfluorohept-3-ene. The ratio changes over time, favoring the more stable internal olefin [1].

This isomerization proceeds through a carbocation intermediate stabilized by the catalyst, allowing the double bond to move along the carbon chain [1].

Troubleshooting Guide & FAQs

Here are answers to specific questions you might encounter when designing your experiments.

Q1: How can I prevent the catalytic isomerization of this compound?

  • Avoid Pro-Acidic Catalysts: Strictly exclude catalysts like SbF(_5) and AlCl(_x)F(_y) from your reaction system if you need to preserve the double bond's position [1].
  • Scavenge Trace Fluoride Ions: Be aware that fluoride ions (F⁻) can also catalyze the isomerization of perfluoroolefins [2]. Use aprotic solvents and consider adding molecular sieves to keep the system anhydrous and minimize the presence of nucleophilic fluoride.
  • Control Reaction Time: If using a catalyst that induces a desired reaction, be aware that the isomer ratio can change over time. Optimizing the reaction time can help maximize the yield of your desired product before equilibrium shifts [1].

Q2: What are the specific risks when using SbF(_5) or AlCl(_x)F(_y)? The key risk is the formation of an unpredictable mixture of isomers, complicating purification and reducing the yield of your target compound. For instance, the isomerization of Perfluorohept-1-ene with AlCl(_x)F(_y) shows a clear time dependence [1]:

Time (hours) CF(_3)CF=CFCF(_2)C(_3)F(_7) (trans:cis) CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans:cis)
1 65.7% (59.3% + 6.4%) 34.3% (32.0% + 2.3%)
18 16.5% (15.1% + 1.4%) 83.4% (78.5% + 4.9%)
66 6.1% (5.2% + 0.9%) 94.0% (88.8% + 5.2%)

Q3: My target is a cyclized product from a fluorinated diene. How can I promote cyclization over other side reactions? Using SbF(_5), perfluorinated dienes and polyenes can undergo intramolecular cyclization to form four- or five-membered rings [1].

  • Catalyst Amount is Critical: The quantity of SbF(_5) used is very important for directing the reaction toward the desired cyclic product [1].
  • Structure Matters: The success of cyclization and the size of the resulting ring (cyclopentene vs. cyclobutene) depend on the specific substituents on the diene molecule [1].

Experimental Workflow for Managing Isomerization

The following diagram maps out the key decision points and strategies for handling this compound to prevent unwanted isomerization.

Start Start: Plan Reaction with this compound A1 Identify Critical Parameter: Reaction Goal Start->A1 B1 Preserve Double Bond Position A1->B1 B2 Utilize Double Bond Migration A1->B2 C1 Preventative Strategy B1->C1 C2 Controlled Strategy B2->C2 D1 1. Avoid SbF5, AlClxFy catalysts 2. Use anhydrous conditions 3. Scavenge F⁻ ions C1->D1 D2 1. Select catalyst (SbF5) 2. Control time & temperature 3. Monitor isomer ratio C2->D2 Success Outcome: High Yield of Desired Product D1->Success D2->Success

Key Takeaways

To successfully manage this compound in your experiments:

  • The most significant side reaction is catalyst-induced isomerization.
  • To prevent isomerization, you must avoid catalysts like SbF₅ and AlClₓFᵧ and maintain anhydrous conditions to minimize fluoride ions.
  • To utilize isomerization for synthesis, you can control catalyst selection, reaction time, and temperature to steer the reaction toward your desired isomer [1].

References

optimizing Perfluorohept-2-ene reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Parameters

The optimization of perfluoroolefin reactions, particularly isomerization, heavily depends on the choice of catalyst and precise control of reaction conditions. The following table summarizes methodologies based on research into double bond isomerization [1] [2].

Reaction Objective Catalyst System Typical Conditions Key Parameters & Observed Outcomes

| Isomerization of terminal to internal perfluoroolefins | Antimony Pentafluoride (SbF₅) | Catalytic amounts; reaction proceeds smoothly at unspecified mild temperatures [1] [2]. | • Stereoselectivity: Produces almost exclusively trans-isomers (80-85% yield). • Example: Perfluoropent-1-ene → Perfluoropent-2-ene [1] [2]. | | Isomerization of terminal to internal perfluoroolefins | Aluminum Chlorofluoride (AlClₓFᵧ) | Varies by reaction time [1]. | • Time Dependency: Ratio of isomers changes significantly with time. • Example: After 1 hour, Perfluorohept-1-ene gives a 65:35 mixture of Perfluorohept-2-ene and Perfluorohept-3-ene. After 90 hours, the ratio shifts to about 89:5 [1]. | | Isomerization of a specific internal olefin | SbF₅ | Catalytic amounts [1]. | • Process: Perfluoro-4-methylpent-2-ene isomerizes into Perfluoro-2-methylpent-2-ene [1]. | | Fluorination to Perfluoroalkanes | Elemental Fluorine (F₂) | In liquid phase (e.g., Freon 114) at -120°C to -30°C; can also use 100% F₂ or 20% F₂/80% N₂ mixtures at up to 70°C [2]. | • Outcome: Converts perfluoroolefins to perfluoroalkanes in high to quantitative yields. • Example: Perfluoro-2-methylpent-2-ene → Perfluoro-2-methylpentane [2]. |

This workflow outlines the decision path for optimizing the isomerization of terminal perfluoroolefins based on the key parameters from the research:

Start Start: Terminal Perfluoroolefin (e.g., Perfluorohept-1-ene) CatalystDecision Catalyst Selection Start->CatalystDecision SbF5Path Use SbF₅ Catalyst CatalystDecision->SbF5Path Priority on stereoselectivity AlPath Use AlClₓFᵧ Catalyst CatalystDecision->AlPath Target specific isomer ratio Outcome1 Outcome: High yield (~85%) of trans-internal olefin SbF5Path->Outcome1 TimeCheck Critical Parameter: Reaction Time AlPath->TimeCheck Outcome2Short Shorter time: Mixture of isomers (e.g., this compound) TimeCheck->Outcome2Short e.g., 1 hour Outcome2Long Longer time: Shift to thermodynamically controlled isomer (e.g., Perfluorohept-3-ene) TimeCheck->Outcome2Long e.g., 90 hours

Frequently Asked Questions (FAQs)

Here are answers to some common troubleshooting questions based on the information available.

Q1: Why is my isomerization reaction not proceeding to completion? The catalyst activity might be compromised. Antimony pentafluoride (SbF₅) is highly effective but can be sensitive to impurities. Ensure your starting olefin and solvent are thoroughly dried. Furthermore, the reaction is catalyzed by ionic species; even traces of water can poison the catalyst and drastically reduce yield [1] [2].

Q2: I am getting a mixture of internal olefin isomers instead of one pure product. How can I improve selectivity? The formation of a mixture is often a function of reaction time and the catalyst used. Isomerization with AlClₓFᵧ is kinetically controlled. You can steer the reaction toward your desired isomer by carefully controlling the reaction time, as the isomer ratio changes over time. For high trans-selectivity, SbF₅ is generally the more reliable catalyst [1].

Q3: Is there a safety protocol for handling these catalysts? Yes, this is a critical part of experimental setup. Catalysts like SbF₅ and reagents like elemental fluorine are highly reactive and corrosive.

  • Elemental Fluorination: Reactions must be performed in special equipment designed for use with fluorine, often in a pressurized system. Using nitrogen diluents (e.g., 20% F₂ in N₂) can mitigate risks. Reactions are often run at low temperatures (-120°C to -30°C) in inert solvents like Freon 114 to control the highly exothermic reaction [2].
  • General Catalyst Handling: All manipulations should be conducted in a efficient fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face protection.

Key Limitations & Further Research

Please be aware that the information provided here has specific limitations:

  • The data is based on research literature and may not represent large-scale industrial processes.
  • The examples often use specific compounds like Perfluoro-4-methylpent-2-ene, and the exact yields for this compound may vary.
  • Safety Data Sheets (SDS) for all chemicals should be consulted prior to any experimental work.

References

Perfluorohept-2-ene stability under basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Isomerization

A key study comparing perfluoroalkanes to alkanes on a graphite surface quantifies that perfluoroalkanes have significantly lower interaction energies, making them less stable against displacement [1]. More specifically, research indicates that internal perfluoroolefins can undergo isomerization when catalyzed by a fluoride ion (F⁻), a strong base [2].

The workflow below illustrates the isomerization process of a terminal perfluoroolefin to its internal isomer, a reaction driven by the stability of the perfluoroalkyl anion intermediate.

Start Terminal Perfluoroolefin Step1 Nucleophilic Attack by Fluoride Ion (F⁻) Start->Step1 Intermediate Formation of Carbanion Intermediate Step1->Intermediate Step2 Elimination of Fluoride Ion (F⁻) Intermediate->Step2 End Isomerized Internal Perfluoroolefin Step2->End

The table below summarizes the stability data for different perfluoroalkanes from the research.

Chain Length Compound Type Maximum ΔEᵢₙₜ (kcal mol⁻¹) Stability Against Horizontal Displacement
C3 (Propane) n-alkane 1.10 Higher
n-perfluoroalkane 0.57 Lower
C5 (Pentane) n-alkane 1.82 Higher
n-perfluoroalkane 0.83 Lower
C7 (Heptane) n-alkane 2.35 Higher
n-perfluoroalkane 1.04 Lower

Experimental Protocols & Troubleshooting

Here are answers to common experimental questions based on the reviewed literature.

FAQ 1: What is the primary reaction I should expect?

You should anticipate base-catalyzed isomerization. The fluoride ion acts as a catalyst, leading to a shift of the double bond. For example, perfluoro-1-pentene rapidly isomerizes to a more stable internal isomer in the presence of cesium fluoride (CsF) [2]. Other strong bases like triethylamine can also initiate reactions, leading to the formation of various heterocyclic compounds [3].

FAQ 2: How can I minimize unwanted isomerization?
  • Avoid Nucleophilic Bases: Strictly avoid using fluoride-ion sources (like CsF) and other strong nucleophilic bases in your reaction system [2].
  • Control Reaction Time: Isomerization can be rapid. Minimizing reaction time and using lower temperatures may help reduce the extent of this side reaction, though it may not prevent it entirely.
  • Anticipate Byproducts: Be aware that isomerization can lead to complex mixtures, making product separation and analysis challenging [2].
FAQ 3: What analytical evidence confirms isomerization?

While the search results do not provide specific spectroscopic data, you can monitor the reaction using:

  • Gas Chromatography (GC): To observe the consumption of the starting material and the appearance of new peaks with potentially different retention times.
  • NMR Spectroscopy: 19F NMR is particularly powerful for tracking changes in the fluorinated carbon environment and confirming the formation of new isomers.

Experimental Planning Guide

The diagram below outlines key considerations for planning experiments with perfluorohept-2-ene under basic conditions.

Goal Experimental Goal Base Base Selection (Avoid F⁻ sources) Goal->Base Conditions Reaction Conditions (Time, Temperature) Base->Conditions Analysis Analysis Plan (GC, ¹⁹F NMR) Conditions->Analysis Outcome Expected Outcome (Isomerization Likely) Analysis->Outcome

Key Takeaways for Researchers

  • Primary Risk: The main challenge is isomerization, not necessarily decomposition. The double bond is the reactive site.
  • Base Selection is Critical: The strongest risk comes from fluoride ions (F⁻). The use of any fluoride salt or base that can generate fluoride ions should be considered a primary cause of instability.
  • Analytical Focus: Your analytical efforts should be geared towards detecting isomeric byproducts rather than just the disappearance of the starting material.

References

The Separation Strategy: Isolation from an Isomerization Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for obtaining Perfluorohept-2-ene involves the catalytic isomerization of Perfluorohept-1-ene, followed by separation from the resulting mixture of isomers [1] [2]. The key is that the reaction produces a predictable mixture of compounds, allowing for a targeted purification process.

The table below summarizes the quantitative composition of the isomerization mixture over time when using an AlCl(_x)F(_y) catalyst [1].

Table 1: Isomerization of Perfluorohept-1-ene over AlCl(_x)F(_y) Catalyst

Time (hours) CF(_3)CF=CFC(_3)F(_7) (this compound) CF(_3)CF(_2)CF=CFC(_3)F(_7) (Perfluorohept-3-ene)
1 65.7% (59.3% trans, 6.4% cis) 34.3% (32.0% trans, 2.3% cis)
18 16.5% (15.1% trans, 1.4% cis) 83.4% (78.5% trans, 4.9% cis)
66 6.1% (5.2% trans, 0.9% cis) 93.7% (88.8% trans, 4.9% cis)
90 5.8% (5.0% trans, 0.8% cis) 94.2% (89.2% trans, 5.0% cis)

This data shows that the reaction is reversible and the composition changes over time. To maximize the yield of this compound, a shorter reaction time (e.g., around 1 hour) is optimal. Note that commercially available Perfluorohept-1-ene may already contain up to 10% this compound as an impurity [2].

Purification Methodology and Equipment

The separation of these closely related perfluoroolefins, which have very similar physical properties, relies on fractional distillation [3] [4].

Fractional Distillation Setup and Process: Fractional distillation separates liquids based on differences in their boiling points. The setup includes a distillation flask, a fractionating column, a condenser, and a collection system [3]. The fractionating column provides a large surface area for vapor to condense and re-vaporize, achieving multiple simple distillations in a single step and leading to a more effective separation of compounds with close boiling points.

For industrial-scale separation of perfluorocompounds, complex systems with multiple distillation columns operating under specific pressure and temperature ranges are used [4]. A general workflow for separating this compound from its reaction mixture is outlined below.

cluster_distillation Fractional Distillation Start Isomerization Reaction Mixture (Perfluorohept-1-ene, 2-ene, 3-ene) Distill Heat Mixture in Fractionating Column Start->Distill LowBP Collect Lower Boiling Point Fraction Distill->LowBP Lower BP? HighBP Collect Higher Boiling Point Fraction Distill->HighBP Higher BP? Product2ene Purified this compound LowBP->Product2ene Product3ene Other Perfluoroheptene Isomers HighBP->Product3ene

FAQs and Troubleshooting

Here are answers to common questions you might encounter during this process.

Q1: What is the most critical parameter to control during the isomerization? A1: Reaction time is crucial. As shown in Table 1, the product distribution is kinetically controlled. Longer reaction times favor the more stable Perfluorohept-3-ene. To maximize your yield of this compound, you must carefully monitor and optimize the reaction duration [1].

Q2: Why is fractional distillation necessary instead of simple distillation? A2: The boiling points of Perfluorohept-1-ene, this compound, and Perfluorohept-3-ene are very close. Simple distillation is ineffective for separating such mixtures, as it provides very few theoretical plates. A fractional distillation column is essential as it provides many vaporization-condensation cycles, significantly improving the separation of these similar compounds [3].

Q3: How can I assess the purity of my final product? A3: The standard method is to determine the compound's boiling point via micro-distillation and/or to analyze it using Gas Chromatography (GC). A pure substance will show a sharp, characteristic boiling point and a single, sharp peak on a chromatogram. Impurities typically cause boiling point deviations and additional peaks [3].

Q4: My final product yield is low. What could be the reason? A4: Low yield can stem from several factors:

  • Isomerization: The double bond in your product may migrate under prolonged reaction times or if exposed to acidic impurities, converting it to other isomers [1].
  • Inefficient Separation: An improperly designed or operated distillation column can fail to achieve the necessary separation between isomers.
  • Decomposition: Extreme heat during distillation or the presence of reactive contaminants can lead to the decomposition of the perfluoroolefin.

Key Takeaways

To summarize the experimental approach:

  • Source: Obtain this compound by isolating it from a mixture generated by the isomerization of Perfluorohept-1-ene [1] [2].
  • Separation: Employ fractional distillation as the core purification technique to separate it from its isomers [3] [4].
  • Control: Carefully control the reaction time of the isomerization, as it is a reversible process that dictates the final ratio of products [1].

References

controlling Perfluorohept-2-ene radical reactions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts & Reaction Mechanisms

Understanding the behavior of perfluoroolefins is the first step in controlling their radical reactions.

Concept Description & Relevance to Control
Isomerization of the Double Bond Internal perfluoroolefins can isomerize, often catalyzed by a fluoride ion (F⁻) or Lewis acids like SbF₅. This shifts the double bond to a more thermodynamically stable position (e.g., from a terminal to an internal position) [1].
Generation of Stable Radicals Internal perfluoroolefins can be used to generate stable perfluorinated alkyl radicals. Controlling the method of radical generation is crucial for directing the reaction pathway [1].
Direct Fluorination with F₂ Elemental fluorine can add across the double bond of perfluoroolefins to form perfluoroalkanes. This is a highly exothermic and dangerous reaction that requires specialized equipment and carefully controlled conditions (e.g., low temperatures, dilution) to prevent explosions and control selectivity [1].

The following diagram illustrates the core pathways and logical relationships for controlling perfluorohept-2-ene reactions, integrating the concepts from the table above.

G Start This compound Path1 Path A: Isomerization Start->Path1 Path2 Path B: Radical Addition Start->Path2 Path3 Path C: Direct Fluorination Start->Path3 Cat1 Catalyst/Reagent: Fluoride Ion (F⁻) or Lewis Acid (e.g., SbF₅) Path1->Cat1 key factor Cat2 Catalyst/Reagent: Dual Cu(I)/Chiral Phosphoric Acid Path2->Cat2 key factor Cat3 Reagent: Elemental Fluorine (F₂) with careful control Path3->Cat3 key factor Prod1 Product: Isomerized Internal Perfluoroolefin Cat1->Prod1 Prod2 Product: Enantioenriched Fluoroalkyl Amine Cat2->Prod2 Prod3 Product: Perfluoroheptane Cat3->Prod3

Common Issues & Troubleshooting Guide

Here are some specific challenges you might encounter when working with this compound and potential solutions.

Problem & Phenomenon Root Cause Solution & Control Strategy

| Unwanted Isomerization Formation of a complex mixture of olefin isomers instead of the desired product. | The initial internal olefin isomerizes under the influence of nucleophiles (e.g., F⁻), and the rate of reaction with the nucleophile is higher for the new isomers [1]. | Use a weaker nucleophile or adjust reaction conditions (temperature, solvent) to suppress isomerization. Pre-form and isolate the most reactive isomer before the main reaction [1]. | | Poor Enantiocontrol Reaction proceeds with good yield but low enantiomeric excess (e.g., in aminoperfluoroalkylation). | A strong achiral Brønsted acid (e.g., HCl, generated in situ) promotes a background reaction that competes with the chiral catalyst [2]. | Introduce a weak inorganic base (e.g., Ag₂CO₃) to neutralize the strong acid. The base generates a weaker acid and insoluble salt, suppressing the non-selective pathway [2]. | | Low Yield or Decomposition Reaction fails or yield is very low, especially in direct fluorination. | The high reactivity of radical species or elemental fluorine leads to explosive decomposition, combustion, or uncontrolled side reactions [1]. | Dilution is key. Use an inert solvent (e.g., CFCl₃, CF₂Cl₂). Strictly control temperature (often between -120°C to -30°C). For radical reactions, ensure precise control of radical initiation (e.g., catalyst, light) [1]. |

Example Protocol: Aminoperfluoroalkylation of an Alkene

The following methodology is adapted from a published procedure for the catalytic asymmetric radical aminoperfluoroalkylation of alkenes, which exemplifies the high level of control possible [2]. This one-pot synthesis converts an alkene-urea substrate and a fluoroalkylsulfonyl chloride into an enantioenriched pyrrolidine.

G Start Alkene-Urea Substrate Fluoroalkylsulfonyl Chloride Step1 Reaction Setup Start->Step1 Step2 Radical Initiation & Cyclization Step1->Step2 Cat Catalyst System: CuBr (10 mol%) Chiral Phosphoric Acid (5 mol%) Step1->Cat add Base Additive: Ag₂CO₃ (1.2 equiv.) Step1->Base add Solvent Solvent: Ethyl Isobutyrate Step1->Solvent in Condition Condition: Inert Atmosphere Room Temperature Step1->Condition under Step3 Work-up & Analysis Step2->Step3 End Enantioenriched α-Tertiary Pyrrolidine Step3->End

Detailed Procedure:

  • Reaction Setup

    • In an oven-dried glass vial or Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the alkene-urea substrate (1.0 equivalent) and silver carbonate (Ag₂CO₃) (1.2 equivalents).
    • Add ethyl isobutyrate as the solvent.
    • Add the chiral phosphoric acid (CPA) catalyst (5 mol%) and copper(I) bromide (CuBr) (10 mol%).
    • Finally, add the fluoroalkylsulfonyl chloride (e.g., perfluorobutanesulfonyl chloride, 1.2 equivalents).
  • Radical Initiation & Cyclization

    • Stir the reaction mixture at room temperature. The reaction time must be determined by monitoring (e.g., TLC or LC-MS).
    • The Cu(I) catalyst activates the sulfonyl chloride to generate the perfluoroalkyl radical. The Ag₂CO₃ neutralizes the HCl produced, preventing it from quenching the chiral catalyst and causing a non-stereoselective background reaction.
    • The radical adds to the alkene, initiating a cyclization to form the pyrrolidine ring under the influence of the chiral catalyst.
  • Work-up & Analysis

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 × 10-15 mL).
    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography.
    • Analyze the product by chiral HPLC to determine enantiomeric excess (ee). The yield is typically excellent (e.g., >95%), with ee often exceeding 99% [2].

Safety & Best Practices Summary

Working with perfluoroolefins and radical reactions demands strict safety protocols.

  • Direct Fluorination Warning: Reactions with elemental fluorine (F₂) are highly exothermic and dangerous, requiring specialized equipment to avoid explosions [1].
  • Acid Control: As shown in the protocol, the in-situ generation of strong acids (like HCl) can be a major source of failure. Using a base like Ag₂CO₃ to establish a phase separation is an effective strategy to protect your chiral catalyst [2].
  • Radical Initiation: Precisely control radical generation. The method (catalyst, light, heat) and rate of initiation are critical for clean reactions and avoiding polymeric byproducts.

I hope this foundation provides a solid starting point for your research. The strategies here, particularly around controlling isomerization and using dual-catalytic systems to manage radical pathways, can be adapted and tested with this compound specifically.

References

thermal treatment conditions for Perfluorohept-2-ene degradation

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Degradation of Related Perfluoroolefins

The table below summarizes key findings from research on the thermal behavior of chemically similar perfluorinated compounds, which can inform expectations for Perfluorohept-2-ene.

Compound Experimental Conditions Key Degradation Products / Observations Citation
Perfluorooctanoic Acid (PFOA) Thermal oxidation in air/N₂O; 400-1000°C; α-alumina reactor. Forms Perfluorohept-1-ene (C₇F₁₄) and other compounds; stable perfluoroalk-1-enes like C₇F₁₄ decompose above 800°C. [1]
Polytetrafluoroethylene (PTFE) Inert helium atmosphere; 510-600°C. Degrades into tetrafluoroethylene (TFE), perfluoropropene (PFP), and cyclic-perfluorobutane (c-PFB). [2]
General Perfluoroolefins Presence of fluoride ions (e.g., CsF) or catalysts (e.g., SbF₅). Can undergo isomerization (e.g., terminal to internal olefins) and rearrangement of the carbon chain. [3]

Proposed Experimental Workflow for Investigation

Based on the search results, here is a generalized workflow you can adapt to experimentally determine the degradation profile of this compound.

cluster_1 Step 1: Define System cluster_2 Step 3: Analyze Products start Start: Investigate this compound Thermal Degradation step1 1. Define System Conditions start->step1 step2 2. Conduct Thermal Treatment step1->step2 step3 3. Analyze Output Products step2->step3 step4 4. Identify Key Pathways step3->step4 step5 5. Establish Degradation Profile step4->step5 a1 A. Atmosphere (Inert, Oxidative) a2 B. Temperature Range (e.g., 400°C - 1000°C) a3 C. Reactor Material (e.g., α-alumina) b1 A. Gas Chromatography (GC) b2 B. Mass Spectrometry (MS) b3 C. Identify PIDs (e.g., shorter-chain PFCs)

Key Factors and Troubleshooting Guide

Here are some critical factors to consider and potential issues you may encounter during experimentation, presented in a FAQ format.

FAQ 1: What are the most critical factors controlling the degradation process?

  • Atmosphere is Crucial: The presence or absence of oxygen dramatically changes the outcome. In an inert atmosphere, degradation typically proceeds through an "unzipping" mechanism to form other olefins like tetrafluoroethylene [2]. Under oxidative conditions, oxygen atoms can attack and break down stable perfluoroalk-1-enes, leading to a wider variety of Products of Incomplete Destruction (PIDs), including smaller, volatile perfluorocarbons like CF₄ and C₂F₆ [1].
  • Temperature Window Defines Products: Degradation is a temperature-dependent process. Certain products, such as perfluorohept-1-ene from PFOA, are stable within an intermediate temperature range but are destroyed at higher temperatures (e.g., >800°C) [1]. Establishing the temperature profile for your specific compound is essential.
  • Catalysts and Reactor Walls Matter: The reaction vessel's surface material (e.g., α-alumina) can act as a catalyst [1]. Furthermore, the presence of fluoride ions (F⁻) or strong Lewis acid catalysts (e.g., SbF₅) can induce isomerization instead of degradation, transforming your starting material into a different perfluoroolefin before it breaks down [3].

FAQ 2: Why am I detecting different perfluoroolefins instead of degradation products?

  • Likely Cause: Isomerization. Perfluoroolefins are susceptible to isomerization under the influence of catalysts or even basic fluoride ions, which may be present in the system. Your this compound might be converting to other internal olefins like Perfluorohept-3-ene, or even to a more stable terminal olefin like Perfluorohept-1-ene, before any significant bond cleavage occurs [3].
  • Troubleshooting Steps:
    • Verify the inertness of your system and check for potential catalytic surfaces.
    • Consider using a non-catalytic reactor material or passivating the surface.
    • Analyze the product mixture carefully, as isomerization can lead to complex mixtures that are often mistaken for degradation products.

Key Takeaways

  • No direct data is available for this compound, but the behavior of similar compounds provides a starting point.
  • The degradation pathway (inert vs. oxidative) and temperature are the primary levers controlling the process and its products.
  • Be mindful of isomerization as a competing reaction, especially in the presence of catalysts or fluoride ions.

References

comparison of Perfluorohept-1-ene vs Perfluorohept-2-ene properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

The following table consolidates the available information for these two isomers.

Property Perfluorohept-1-ene Perfluorohept-2-ene
CAS Registry Number 355-63-5 [1] [2] [3] Information missing
Molecular Formula C7F14 [1] [2] [3] C7F14 (Isomer)
Molecular Weight 350.05 g/mol [1] [2] [3] 350.05 g/mol (Isomer)
Boiling Point 80-82°C [1] [2] Information missing
Density 1.637 g/cm³ (Calc.) [2] [3] Information missing
Refractive Index 1.278 - 1.279 [1] [2] Information missing
Chemical Structure Terminal perfluoroolefin [4] Internal perfluoroolefin [5]
Isomerization Catalyst Starting material [5] Product of isomerization [5]
Commercial Note Often contains up to 10% this compound as an impurity [4] -

Experimental Context and Workflows

The search results provide specific experimental insights into the relationship between these two compounds.

Detailed Isomerization Protocol

A key process documented in the literature is the catalytic isomerization of Perfluorohept-1-ene into a mixture containing this compound [5].

  • Objective: To convert a terminal perfluoroolefin (Perfluorohept-1-ene) into its internal isomers.
  • Catalyst: Aluminum chlorofluoride (AlClxFy).
  • Procedure: Perfluorohept-1-ene is treated with a catalytic amount of AlClxFy. The reaction mixture is monitored over time to observe the progression of the isomerization [5].
  • Key Data/Outcome: The reaction produces a mixture of this compound and Perfluorohept-3-ene. The ratio of isomers changes over time, with Perfluorohept-2-enes becoming the dominant products after an extended period. The table below shows the time-dependent isomer composition from one experiment [5]:
Time (hours) CF3CF=CFCF2C3F7 (trans) CF3CF=CFCF2C3F7 (cis) CF3CF2CF=CFC3F7 (trans) CF3CF2CF=CFC3F7 (cis)
1 59.3% 6.4% 32.0% 2.3%
18 15.1% 1.4% 78.5% 4.9%
66 5.2% 0.9% 88.8% 5.2%

This workflow illustrates the structural relationship between the isomers, which is a critical aspect of their chemistry.

G Start Perfluorohept-1-ene (CAS 355-63-5) Mixture Isomer Mixture Start->Mixture Reaction Catalyst Catalyst AlClₓFᵧ Catalyst->Mixture Catalyzes P1 This compound (Internal Isomer) Mixture->P1 Major Product P2 Perfluorohept-3-ene (Internal Isomer) Mixture->P2 Minor Product

Diagram illustrating the catalytic isomerization of Perfluorohept-1-ene to internal isomers.

Synthesis from PFOA Degradation

Another documented protocol involves the degradation of Perfluorooctanoic Acid (PFOA), which produces Perfluorohept-1-ene as a valuable block [6].

  • Objective: To degrade the environmental pollutant PFOA while simultaneously synthesizing a useful organofluorine compound.
  • Reagents & Media: PFOA and alumina (Al2O3).
  • Procedure: A solid-state mechanochemical method is used, where PFOA and alumina are treated together in a high-energy ball mill for 2.5 hours [6].
  • Key Data/Outcome: This process achieved a 99.4% removal of PFOA and produced 1H-perfluorohept-1-ene with a 92.5% yield. Note that this product is a hydrofluoroolefin (contains one H atom), differing from the fully fluorinated Perfluorohept-1-ene [6].

Key Comparative Insights

  • Structural Reactivity: Perfluorohept-1-ene, as a terminal perfluoroolefin, is generally more reactive and is described as a "reactive terminal F-olefin electrophile" [4]. This makes it a common starting material for synthesizing other fluorinated compounds, including its internal isomers like this compound [5].
  • Thermodynamic Stability: The isomerization reaction favors the formation of internal olefins like this compound over time. This suggests that internal isomers are thermodynamically more stable than the terminal Perfluorohept-1-ene [5].

Information Gaps and Research Directions

The available data has notable gaps. There is a lack of direct experimental data for key properties of this compound, such as its boiling point, density, and refractive index. Furthermore, while its CAS number is implied to be different, it is not explicitly listed in the search results I obtained.

To perform a more thorough comparison, you could:

  • Search specifically for the CAS number of this compound to find dedicated supplier catalogs or data sheets.
  • Look in specialized databases like NIST Chemistry WebBook or SciFinder for measured physical properties of both isomers.
  • Broaden the search to studies on perfluoroalkene isomerism in general, as properties and trends may be extrapolated from smaller homologs in the series (e.g., C4, C5, C6).

References

Reactivity Comparison: Perfluoropropylene vs. Internal Perfluoroolefins

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in their structure: perfluoropropylene is a terminal perfluoroolefin, while perfluorohept-2-ene is an internal perfluoroolefin. This fundamental distinction dictates their reactivity with nucleophiles.

Feature Perfluoropropylene (Terminal Olefin) Perfluoro-2-methylpent-2-ene (Internal Olefin)
General Structure CF₃-CF=CF₂ (CF₃)₂C=C(C₂F₅)(CF₃) (branched internal)
Reactivity Profile High reactivity; can isomerize to internal isomers [1] Less reactive than terminal isomers; reactivity is sterically influenced [1]
Key Reaction: Cyclization Used in synthesis of 3-azaindolizines [2] Used in synthesis of pyrimidines, 1,3-dithiolanes, 1,2-dihydroazetes [3] [4] [5]
Reaction with N-Imines Yes; forms pyrazolo[1,5-a]pyridines [2] Yes; can form different heterocyclic systems (e.g., with amidines) [4]
Isomerization Can isomerize to internal perfluoroolefins under fluoride ion catalysis [1] Can undergo double-bond shift or CF₃ group migration under Lewis acid catalysis (e.g., SbF₅) [1]

Detailed Experimental Protocols

The following examples illustrate the different synthetic applications and experimental conditions for these two types of perfluoroolefins.

Reactions of Perfluoropropylene
  • Synthesis of Fluorinated 3-Azaindolizines [2]

    • Objective: To prepare pyrazolo[1,5-a]pyridine derivatives.
    • Methodology: N-Iminopyridinium ylide was reacted with perfluoropropene in a suitable solvent. The reaction was typically carried out under heating, and the products were isolated and characterized. Oxidation of the initial products with aqueous potassium permanganate yielded the corresponding pyrazolecarboxylic acids.
    • Key Data: The reaction specifically produced 2-fluoro-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
  • Isomerization to Internal Olefins [1]

    • Objective: To convert terminal perfluoroolefins to their more stable internal isomers.
    • Methodology: Terminal perfluoroolefins like perfluoro-1-pentene can be isomerized by treatment with a fluoride ion source, such as cesium fluoride. The process involves the formation of a carbanion intermediate, leading to the migration of the double bond.
Reactions of Perfluoro-2-methylpent-2-ene
  • Synthesis of Fluorinated Pyrimidines [4]

    • Objective: To prepare 4-fluoro-6-pentafluoroethyl-5-trifluoromethylpyrimidines.
    • Methodology: Perfluoro-2-methylpent-2-ene was reacted with aceto- and trifluoroacetoamidines. The reaction proceeds without a specified solvent at an elevated temperature (100-120°C) for several hours. The products were isolated and shown to have a highly reactive fluorine atom at the 4-position of the pyrimidine ring.
  • Synthesis of Heterocycles with Potassium Ethylxantogenate [5]

    • Objective: To construct five-membered heterocycles containing sulfur.
    • Methodology:
      • Step 1: Perfluoro-2-methylpent-2-ene was reacted with potassium ethylxantogenate in anhydrous DMF at 45°C for 3 hours. This yielded an intermediate substitution product.
      • Step 2: The intermediate was then cyclized by boiling it in DMF in the presence of potash (K₂CO₃) for one hour. This step produced a mixture of two isomeric heterocyclic compounds, (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one and (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol.

Decision Workflow for Reaction Pathway Selection

The following diagram summarizes the logical relationship between the olefin's structure and the expected reaction pathways, based on the information gathered.

G Start Start: Select Perfluoroolefin SubQuestion Is the olefin terminal (e.g., Perfluoropropylene)? Start->SubQuestion InternalPath If Internal/Branched Olefin (e.g., Perfluoro-2-methylpent-2-ene) SubQuestion->InternalPath No TerminalPath If Terminal Olefin (e.g., Perfluoropropylene) SubQuestion->TerminalPath Yes I1 Reaction with N-Nucleophiles (Amidines, Guanidines) InternalPath->I1 I2 Reaction with S-Nucleophiles (Xanthates, Dithiocarbamates) InternalPath->I2 T1 Reaction with N-Imines TerminalPath->T1 T3 Consider Isomerization (via fluoride ion) to access internal olefins TerminalPath->T3 T2 Synthesis of: 3-Azaindolizines (Pyrazolo[1,5-a]pyridines) T1->T2 I3 Synthesis of: Pyrimidines, Triazines, 1,3-Dithiolanes I1->I3 I2->I3

Key Insights for Researchers

  • Steric and Electronic Effects are Central: The reactivity disparity is not just about the double bond position. Internal olefins like perfluoro-2-methylpent-2-ene are often heavily branched with multiple CF₃ groups, which creates significant steric hindrance and influences the regioselectivity of nucleophilic attack [5].
  • Isomerization is a Key Tool: You are not limited to commercially available olefins. A common strategy in fluoroorganic chemistry is to isomerize readily available terminal olefins (like perfluoropropylene) into internal isomers, or to rearrange internal olefins to access specific, otherwise difficult-to-obtain structures using catalysts like SbF₅ or CsF [1].
  • Leverage for Complexity: The primary application of both types of olefins is the synthesis of complex, fluorinated heterocycles. These molecules are of high interest in medicinal chemistry and drug development due to the potential for enhanced metabolic stability, lipophilicity, and bioavailability that fluorine incorporation can provide [3] [6].

References

validating Perfluorohept-2-ene purity by GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS Workflow for Purity Analysis

The following diagram outlines the general workflow for validating chemical purity using Gas Chromatography-Mass Spectrometry (GC-MS), integrating steps from the analyzed methodologies [1] [2] [3].

gc_ms_workflow GC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Data Analysis & Validation Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Inject Sample Data Analysis & Validation Data Analysis & Validation GC-MS Analysis->Data Analysis & Validation Raw Data Select Solvent Select Solvent Prepare Calibrants Prepare Calibrants Select Solvent->Prepare Calibrants Add Internal Standard Add Internal Standard Prepare Calibrants->Add Internal Standard Vaporize Sample Vaporize Sample Separate Components (GC) Separate Components (GC) Vaporize Sample->Separate Components (GC) Ionize & Detect (MS) Ionize & Detect (MS) Separate Components (GC)->Ionize & Detect (MS) Identify Peaks Identify Peaks Quantify Purity Quantify Purity Identify Peaks->Quantify Purity Assess Method Parameters Assess Method Parameters Quantify Purity->Assess Method Parameters

Key Experimental Protocols

Here are the detailed methodologies for the critical steps shown in the workflow, compiled from the search results.

1. Sample Preparation & Calibration [1] [4]

  • Solvent Selection: Use high-purity solvents (e.g., toluene, cyclohexane) suitable for GC-MS to prevent background noise and instrument damage [5].
  • Internal Standard: Incorporate a known amount of a suitable internal standard (IS), such as a stable, structurally similar perfluorocarbon (e.g., Perfluoropentane, PFP), to correct for instrument variability and sample preparation losses [1].
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte. Plot the peak area ratio (analyte/IS) against the theoretical concentration to create a calibration curve. A linear equation with appropriate weighting (e.g., 1/y²) is typically used [1].

2. GC-MS Analysis Conditions [1] [2] [3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the most common and reproducible method, allowing generated spectra to be compared against standard libraries [3].
  • Mass Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis. Monitor the base fragment ions of your analyte and the internal standard [1].
  • Carrier Gas: Helium is traditionally used, but hydrogen can also be employed as a carrier gas with proper method optimization [2].

Validation Parameters and Acceptance Criteria

For a method to be considered validated, its performance must be measured against the following key parameters [1] [4].

Validation Parameter Objective & Methodology Typical Acceptance Criteria
Linearity Measure of the method's ability to yield results proportional to analyte concentration. Assessed via the calibration curve. Correlation coefficient (R²) ≥ 0.990 [1] [4].
Accuracy Closeness of the measured value to the true value. Evaluated by spiking a known amount of analyte into a sample (recovery test). Recovery rate of 80-110% [1].
Precision Degree of agreement among repeated measurements. Measured as repeatability (within-day) and reproducibility (between-day). Relative Standard Deviation (R.S.D.) < 10% [1] [4].
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10:1 [1].
Specificity Ability to assess the analyte unequivocally in the presence of potential interferents (like impurities). Chromatogram shows baseline separation of the analyte peak from others [3].

A Reference Protocol: Analysis of Perfluorobutane (PFB)

A published study on validating Perfluorobutane (PFB) exhalation in rats provides a concrete example of how these parameters are applied to a perfluorinated compound [1]. You can use this as a template for developing your method for Perfluorohept-2-ene.

  • Internal Standard: Perfluoropentane (PFP).
  • Calibration Range: 2.5 - 1800 pg/mL of PFB in air.
  • MS Detection: Single Ion Monitoring of base fragments: PFB at m/z 69 and 119; PFP at m/z 69.
  • Achieved Validation Results:
    • LLOQ: 2.5 pg/mL.
    • Between-day precision: < 2.6% R.S.D.
    • Within-day precision: < 6.4% R.S.D.
    • Accuracy: Relative error < 5.2%.

Steps for Method Development for this compound

Since a direct method was not found, you will need to develop one. Here is a recommended approach:

  • Preliminary Analysis: Run a sample of your this compound in full-scan mode (e.g., m/z 50-500) to identify its retention time and characteristic mass fragments. This will help you select the best ions for SIM.
  • Optimize Chromatography: Adjust the GC temperature program (oven ramp) to achieve a sharp, well-separated peak for your analyte.
  • Define Specific Ions: Based on the full-scan data, select 2-3 primary fragment ions for this compound for quantification and confirmation. The m/z 69 fragment (CF₃⁺) is common to most perfluorinated compounds and is a strong candidate [1].
  • Full Validation: Once conditions are set, perform a full validation following the parameters in the table above to ensure your method is fit for purpose.

References

Isomerization and Identification of Perfluoroheptene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the isomerization of perfluorohept-1-ene, which is directly relevant for understanding the behavior and identification of perfluorohept-2-ene isomers.

Initial Compound Catalyst Reaction Time Resulting Isomer Mixture (Ratio) Key Observation / Method
Perfluorohept-1-ene [1] AlCl(_x)F(_y) [2] 1 hour CF(_3)CF=CFC(_3)F(_7) (trans + cis) : CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans + cis) = 65.7 : 34.3 [2] Gas Chromatography (inferred); catalyst activity time-dependent [2].
Perfluorohept-1-ene [1] AlCl(_x)F(_y) [2] 90 hours CF(_3)CF=CFC(_3)F(_7) (trans + cis) : CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans + cis) = 5.8 : 94.2 [2] Gas Chromatography (inferred); mixture shifts towards thermodynamic equilibrium [2].

These results highlight that Gas Chromatography (GC) is a primary method for separating and quantifying these isomers. The position of the double bond (e.g., 2-ene vs. 3-ene) and its stereochemistry (cis/trans) are the critical distinguishing factors [2].

Experimental Protocol: Catalytic Isomerization

Based on the search results, here is a generalized protocol for studying perfluoroheptene isomers via catalytic isomerization, which allows for their identification by creating a defined mixture.

  • Reaction Setup: In an inert atmosphere, combine the perfluoroolefin precursor (e.g., Perfluorohept-1-ene) with a catalytic amount of a Lewis acid catalyst such as AlCl(_x)F(_y) or SbF(_5) [2].
  • Isomerization: Allow the reaction to proceed at a controlled temperature. The isomer distribution is time-dependent, so samples should be taken at various intervals (e.g., 1 hour, 18 hours, 66 hours) to track the progression toward an equilibrium state [2].
  • Analysis via Gas Chromatography (GC): Analyze the product mixture using GC. The different retention times of the components will allow for the identification and quantification of the various positional and stereoisomers of this compound and others present [2].

The following diagram illustrates this experimental workflow:

Start Reaction Setup: Perfluorohept-1-ene + Catalyst (e.g., AlClxFy) Step2 Controlled Isomerization (Sample at time intervals) Start->Step2 Step3 Analysis via Gas Chromatography (GC) Step2->Step3 Result Identification of Isomers (via retention times) Step3->Result

Key Considerations for Researchers

  • Isomer Stability and Equilibrium: Be aware that perfluoroolefin isomers can interconvert under catalytic conditions. The observed ratio in a mixture depends on the catalyst and reaction time, representing a balance between kinetic and thermodynamic control [3] [2].
  • Handling and Purity: Note that commercially available Perfluorohept-1-ene can contain up to 10% of its isomer, this compound, which should be considered a potential impurity in your starting material [1].

References

Comprehensive Comparison Guide: Internal vs. Terminal Perfluoroolefins

Author: Smolecule Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Comparative Product Performance Guide

Fundamental Definitions and Structures

Perfluoroolefins are a class of compounds where hydrogen atoms in the hydrocarbon olefin structure are wholly or partially replaced by fluorine atoms. The critical distinction between terminal and internal perfluoroolefins lies in the position of the double bond within the carbon chain.

  • Terminal Perfluoroolefins feature a double bond at the end of the carbon chain (e.g., Tetrafluoroethylene, CF₂=CF₂, and Hexafluoropropylene, CF₃-CF=CF₂). The carbon-carbon double bond is flanked by a terminal carbon.
  • Internal Perfluoroolefins possess a double bond between internal carbon atoms, typically surrounded by perfluoroalkyl groups (e.g., Perfluoro-2-butene, CF₃-CF=CF-CF₃) [1] [2].

This structural difference profoundly influences their electronic properties, reaction kinetics, and suitability for specific chemical syntheses. The following diagram illustrates the core structural and electronic distinction that governs their differing reactivities.

architecture Perfluoroolefin Type Perfluoroolefin Type Terminal Terminal Perfluoroolefin Type->Terminal Internal Internal Perfluoroolefin Type->Internal Structure Structure Terminal->Structure Electronic Effect Electronic Effect Terminal->Electronic Effect Reactivity Reactivity Terminal->Reactivity Internal->Structure Internal->Electronic Effect Internal->Reactivity Double bond at end of chain Double bond at end of chain Structure->Double bond at end of chain Double bond between internal carbons Double bond between internal carbons Structure->Double bond between internal carbons e.g., CF₂=CF₂, CF₃-CF=CF₂ e.g., CF₂=CF₂, CF₃-CF=CF₂ Double bond at end of chain->e.g., CF₂=CF₂, CF₃-CF=CF₂ e.g., CF₃-CF=CF-CF₃ e.g., CF₃-CF=CF-CF₃ Double bond between internal carbons->e.g., CF₃-CF=CF-CF₃ More electron-deficient terminal carbon More electron-deficient terminal carbon Electronic Effect->More electron-deficient terminal carbon Electron deficiency stabilized by perfluoroalkyl groups Electron deficiency stabilized by perfluoroalkyl groups Electronic Effect->Electron deficiency stabilized by perfluoroalkyl groups High reactivity with nucleophiles High reactivity with nucleophiles Reactivity->High reactivity with nucleophiles Lower reactivity, complex reaction pathways Lower reactivity, complex reaction pathways Reactivity->Lower reactivity, complex reaction pathways

Diagram 1: Structural and electronic differences between terminal and internal perfluoroolefins. The position of the double bond dictates the electron deficiency of the reactive carbon, which in turn governs their reactivity.

Comparative Properties and Performance Data

The following tables summarize the key experimental and performance differences between internal and terminal perfluoroolefins, drawing from documented research and reaction data [1] [2] [3].

Table 1: Fundamental Physicochemical and Electronic Properties

Property Terminal Perfluoroolefins Internal Perfluoroolefins
General Structure Rₙ-CF=CF₂ Rₙ-CF=CF-Rₙ
Inherent Electrophilicity Very High High to Moderate
Reduction Potential Higher (More Easily Reduced) Lower [2]
Stability of Intermediate Carbanion Less Stable [Nu-CF₂-CF-Rₙ]⁻ More Stable [Nu-CF(Rₙ)-CF-Rₙ]⁻ [2]
Relative Reactivity (towards Nucleophiles) Higher Lower

Table 2: Comparative Reactivity and Reaction Pathways with Nucleophiles

Parameter Terminal Perfluoroolefins Internal Perfluoroolefins
Nucleophilic Attack Site Unambiguous attack on terminal carbon atom [1] Ambiguous attack; can lead to multiple products [1]
Reaction with Amines Direct substitution or addition, forming stable products Complex pathways involving enamine-imine tautomerism, leading to diimines, azetidines, and other N-heterocycles [1]
Reaction with Alcohols Typically requires bases (e.g., NaOH, Et₃N) for addition/substitution [2] Proceeds only in the presence of bases, can yield addition, substitution, or complex transformation products [2]
Isomerization Can isomerize to internal perfluoroolefins under fluoride-ion catalysis [3] Can isomerize to other internal isomers or terminal perfluoroolefins, complicating reaction outcomes [1] [3]
Regioselectivity in Radical Additions Mixed products with hexafluoropropene [4] Complete regioselectivity observed in specific systems (e.g., with perfluoroallyl chloride) [4]

Detailed Experimental Protocols and Data

Reaction with Nitrogen-Centered Nucleophiles (Amines)

Objective: To compare the reaction pathways and products of internal and terminal perfluoroolefins upon reaction with primary amines.

Protocol for Internal Perfluoroolefins (e.g., Perfluoro-2-methylpent-2-ene):

  • Reaction: Add two equivalents of a primary alkylamine (e.g., propylamine) to one equivalent of the internal perfluoroolefin in an inert solvent like tetrahydrofuran (THF) at room temperature [1].
  • Observation: The reaction proceeds to form 1,4-connection N-substituted imine products as a mixture of syn- and anti-isomers (in a ~1:1 ratio) [1].
  • Further Transformation: When a base like triethylamine is present, N-alkylamino derivatives of perfluoro-2-ethyl-3-methylazete can also form. The yield of this azetidine increases if the triethylamine salt of the olefin is used as the starting material [1].
  • Key Consideration: The basicity of the amine influences the reaction. Primary amines with low basicity exhibit reduced catalytic activity for the isomerization of the internal olefin to a terminal one. This results in the nucleophile exclusively attacking the internal double bond [1].

Protocol for Terminal Perfluoroolefins:

  • The nucleophile unequivocally attacks the terminal carbon atom of the C=C bond [1].
  • This leads directly to the formation of a product where the functional group is attached to the double bond, without the complex rearrangement seen with internal isomers [1].

Supporting Experimental Data:

  • A study reacting perfluoro-3,4-dimethylhex-3-ene with aqueous ammonia yielded products containing NH₂ and CN groups at the internal double bond. In contrast, reaction with anhydrous ammonia produced a complex mixture of vinylic substitution products [1].
  • The reaction of perfluoro-2-methylpent-2-ene with 2-amino-1-methylbenzimidazole gave an adduct at the internal double bond, which upon treatment with K₂CO₃ yielded an azetine derivative [1].
Isomerization and Stability Studies

Objective: To demonstrate the interconversion and thermodynamic stability of perfluoroolefin isomers.

Protocol for Isomerization via Fluoride-Ion Catalysis:

  • Procedure: Dissolve a terminal perfluoroolefin (e.g., perfluoro-1-pentene) in a suitable aprotic solvent and treat it with a source of fluoride-ion (e.g., Cesium Fluoride, CsF) at room temperature [3].
  • Observation: Rapid isomerization occurs, converting the terminal olefin into a more thermodynamically stable internal isomer (e.g., perfluoro-2-pentene) [3].
  • Analytical Confirmation: The progress and isomeric composition can be monitored using Gas Chromatography (GC) and NMR spectroscopy [3].

Protocol for Isomerization via Carbocation Generation:

  • Procedure: Treat a terminal perfluoroolefin (e.g., perfluoropent-1-ene or perfluorohex-1-ene) with a catalytic amount of SbF₅ (Antimony Pentafluoride) at mild temperatures [3].
  • Observation: Smooth isomerization occurs, yielding the corresponding trans-internal perfluoroolefin with the double bond in the 2-position, with reported yields of 80-85% [3].

Key Experimental Finding:

  • The relative thermodynamic stability favors internal perfluoroolefins. The isomerization process is a critical factor to consider in reactions involving terminal perfluoroolefins in the presence of basic or Lewis acidic conditions, as it can alter the expected reaction pathway [3].
Direct Fluorination to Perfluoroalkanes

Objective: To convert perfluoroolefins into saturated perfluoroalkanes using elemental fluorine.

Protocol for Direct Fluorination:

  • Safety Note: Reactions with elemental fluorine (F₂) are highly exothermic and hazardous. They require specialized equipment and rigorous safety protocols [3].
  • Procedure (Liquid-Phase): Bubble a stream of diluted fluorine gas (e.g., 20% F₂ in N₂) or 100% F₂ through a solution of the perfluoroolefin (e.g., perfluoro-2-methylpent-2-ene) in an inert solvent like Freon 114 (CClF₂CClF₂) at low temperatures (e.g., between -120°C and -30°C) [3].
  • Observation: The reaction proceeds to give the corresponding perfluoroalkane (e.g., perfluoro-2-methylpentane) in quantitative yield [3].
  • Analytical Confirmation: The product can be confirmed and its purity assessed by GC-MS and NMR spectroscopy.

Experimental Data:

  • This method has been successfully applied to various perfluoroolefins, including tetrafluoroethylene (yielding 87.8% hexafluoroethane) and the trimer of hexafluoropropylene (yielding 86% perfluoro-3-isopropyl-4-methylpentane) [3].

Applications and Industrial Relevance

The distinct chemical behaviors of internal and terminal perfluoroolefins make them suitable for different applications, particularly in the synthesis of complex molecules and specialized materials [1] [5].

  • Terminal Perfluoroolefins: Their high and predictable reactivity makes them preferred starting materials for introducing perfluoroalkyl groups into molecules and for synthesizing key intermediates in organic synthesis [2].
  • Internal Perfluoroolefins: Their tendency to undergo complex reactions, such as cyclizations with dinucleophiles, makes them valuable precursors for fluorinated heterocyclic compounds [1]. These heterocycles (e.g., azetidines, azetines) are of significant interest in medicinal chemistry and materials science.
  • Material Science: Perfluoroolefins and their derivatives, particularly perfluoroethers, are used in high-performance applications. These include advanced lubricants for aerospace and semiconductor industries, heat transfer fluids, dielectrics for high-voltage equipment, and insulating fluids [5]. The limitation for wider use is often their high cost [5].

Conclusion and Summary

The choice between an internal and a terminal perfluoroolefin is fundamentally a trade-off between reactivity and selectivity.

  • Terminal Perfluoroolefins are generally more reactive and their pathways are more straightforward, making them excellent for direct functionalization.
  • Internal Perfluoroolefins, while less reactive, offer a rich and complex chemistry that can be harnessed to build sophisticated fluorinated architectures, especially nitrogen-containing heterocycles.

Researchers must carefully consider the potential for isomerization under reaction conditions, which can inadvertently transform a terminal olefin into an internal one, thereby altering the expected product distribution. The experimental data and protocols provided herein serve as a guide for making an informed selection based on the desired synthetic outcome.

References

Understanding the Reactivity of Perfluoroolefins

Author: Smolecule Technical Support Team. Date: February 2026

The SNAr mechanism fundamentally requires an aromatic ring that can stabilize a negative charge in the Meisenheimer complex intermediate [1] [2]. As perfluorohept-2-ene lacks this structure, it does not participate in SNAr.

Instead, internal perfluoroolefins such as this compound primarily react with nucleophiles via an addition-elimination pathway [3]. A nucleophile attacks the electron-deficient carbon-carbon double bond, leading to an anionic intermediate. This is followed by the elimination of a fluoride ion, resulting in the formation of substituted fluoro-organic compounds.

This general reactivity is summarized in the diagram below.

G Perfluoroolefin Perfluoroolefin (e.g., this compound) AnionicIntermediate Anionic Intermediate Perfluoroolefin->AnionicIntermediate Nucleophilic Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->AnionicIntermediate FinalProduct Substituted Product + F⁻ AnionicIntermediate->FinalProduct Elimination

Experimental Data on Related Perfluoroolefins

Experimental data for this compound specifically with simple nucleophiles is limited in the searched literature. However, studies on closely related internal perfluoroolefins provide strong evidence for the described addition-elimination behavior. The table below summarizes key reactions.

Perfluoroolefin Nucleophile Reaction Conditions Major Product(s) / Outcome Key Insight
Perfluoro(2-methylpent-2-ene) [4] Primary amines (with 2,6-di-tert-butylphenol fragment) Acetonitrile, Triethylamine, room temperature Azetidine, 1,2-dihydroazete derivatives Reaction proceeds via nucleophilic attack and intramolecular cyclization, not SNAr.
Internal Perfluoroolefins (General) [3] Nitrogen-, Oxygen-, and Sulfur-centered nucleophiles Not specified (varies) Enamines, Ethers, Thioethers, etc. Nucleophile attacks the double bond, leading to elimination of fluoride ion and functionalized products.
Internal Perfluoroolefins (General) [3] Fluoride ion (F⁻) Presence of CsF Isomerization of double bond Demonstrates the lability of the double bond and the role of fluoride as a catalyst or reactant in rearrangements.

Key Experimental Protocols

For researchers looking to explore this chemistry, here are the detailed methodologies from the key study.

  • Reaction of Perfluoro(2-methylpent-2-ene) with Amines [4]:
    • Procedure: The perfluoroolefin is reacted with primary amines (e.g., 4-(2-aminoethyl)-2,6-di-tert-butylphenol or 4-(3-aminopropyl)-2,6-di-tert-butylphenol) in acetonitrile as the solvent and in the presence of triethylamine.
    • Workup & Analysis: The reaction mixture is typically stirred at room temperature or heated. The products (azetidine, 1,2-dihydroazete derivatives) are isolated and purified, often using techniques like column chromatography, and characterized by spectroscopic methods (NMR, MS).

Research Recommendations

For your work in drug development, consider these alternatives and paths for further investigation.

  • Focus on Validated SNAr Electrophiles: For genuine SNAr reactivity, use electron-deficient aromatic systems. Excellent candidates include pentafluoropyridine [5], perfluorobenzene [6], and nitro- or cyano-substituted aryl halides [7] [8]. These are proven to react efficiently with nucleophilic side chains of peptides (Cys, Lys, Tyr, Ser) under mild conditions [5] [6].
  • Explore this compound for Unique Chemistry: While not an SNAr substrate, this compound could be valuable for introducing highly fluorinated, lipophilic segments into molecules or for creating specific heterocyclic scaffolds through cyclization reactions [4].
  • Consult Specialty Chemical Databases: For physical properties and commercial availability of this compound and related compounds, specialized chemical databases can be useful sources of basic information [9].

References

thermal stability comparison of perfluoroolefins

Author: Smolecule Technical Support Team. Date: February 2026

Factors Affecting Thermal Stability

The thermal stability of perfluoroolefins is influenced by their molecular structure and the environment. The following table summarizes the main factors and effects identified in the research.

Factor Observed Effect on Stability Experimental Context / Evidence
Molecular Structure & Isomerization Internal perfluoroolefins are generally more thermodynamically stable than terminal isomers [1]. Isomerization of terminal perfluoroolefins (e.g., perfluoro-1-pentene) to internal isomers occurs under fluoride-ion catalysts [1].
Presence of Catalysts Stability decreases in the presence of certain Lewis acids (e.g., SbF5, AlF3) or metal fluorides, which catalyze decomposition and rearrangement [1] [2]. Amorphous AlF3 charged with PFPAE lubricants significantly increases degradation rates at 200-270°C [2].
Chemical Environment Reactivity and stability are highly dependent on other molecules present (e.g., nucleophiles, elemental fluorine, radicals) [1]. Perfluorinated dialkyl ether moieties can undergo intramolecular disproportionation when catalyzed by aluminum chloride [2].

Experimental Protocols for Stability Assessment

Researchers use several methods to study the thermal behavior of these compounds.

  • Thermal Programmed Desorption (TPD): This technique measures the temperature at which a molecule desorbs from a surface, indicating its thermal stability in that specific environment. It has been used to study the decomposition of various Perfluoropolyethers (PFPEs, a related class of fluids) on carbon surfaces, showing how different end-groups and substrates affect stability [3]. For example, a molecule with a CF2CF3 end-group showed enhanced stability compared to one with a CF2CF2CO2CH2CH2O-phenyl group on a graphite surface [3].

  • Studies with Catalysts and Fluoride-Ion Donors: These experiments investigate decomposition mechanisms. A common protocol involves contacting the perfluoroolefin or perfluoropolyether with a catalyst (like amorphous aluminum fluoride, AlF3) or a fluoride-ion source (like cesium fluoride, CsF) at elevated temperatures [1] [2]. The resulting products are then analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to determine the percent degradation and identify decomposition pathways [2].

  • Analysis of Carbon-Fluorine (C-F) Bond Strength: The extreme stability of perfluorinated compounds is rooted in the strength of the C-F bond. A key experimental approach involves theoretical and kinetic studies to understand the energy required to break these bonds during thermal decomposition. This is crucial for applications like PFAS destruction in incinerators, where temperatures must be high enough to break these strong bonds [4].

Stability and Decomposition Pathways

The diagrams below summarize the general relationship between structure and stability, and a workflow for experimental evaluation.

G Start Perfluoroolefin Factor1 Molecular Structure Start->Factor1 Factor2 Chemical Environment Start->Factor2 Factor3 Presence of Catalysts Start->Factor3 Sub1 Terminal vs. Internal Double Bond Factor1->Sub1 Sub2 End-group Composition Factor1->Sub2 Outcome1 Higher Thermal Stability Factor2->Outcome1 Inert Outcome2 Lower Thermal Stability Factor2->Outcome2 Reactive Nucleophiles/Radicals Factor3->Outcome2 e.g., Lewis Acids Sub1->Outcome1 Internal Sub1->Outcome2 Terminal Sub2->Outcome1 Inert (e.g., -CF3) Sub2->Outcome2 Reactive

G Start Start Experiment Step1 Sample Preparation Start->Step1 Sub1 Define environment: Neat, With Catalyst, On Specific Surface Step1->Sub1 Step2 Apply Thermal Stress Sub2 Choose method: Controlled Temp. Ramp, Isothermal Hold Step2->Sub2 Step3 Analyze Products Sub3 Use techniques: GC/MS, NMR, TPD Step3->Sub3 Step4 Interpret Data Sub4 Determine: Decomposition Onset, Degradation Products, Reaction Mechanisms Step4->Sub4 End Report Stability Profile Sub1->Step2 Sub2->Step3 Sub3->Step4 Sub4->End

How to Proceed with Your Comparison Guide

To build a comprehensive comparison guide, I suggest you:

  • Consult Specialized Databases: For quantitative data like decomposition onset temperatures and reaction kinetics, search platforms like SciFinder or Reaxys are more suitable as they systematically curate experimental data from journals and patents.
  • Focus on Application Context: Since "stability" is relative, define the operational environment (e.g., high-temperature vacuum, presence of metals, chemical reagents) as this dictates which stability factors are most critical.
  • Review Foundational Literature: Key papers and patents from the Journal of Fluorine Chemistry and manufacturers like Solvay or DuPont are valuable sources of performance data for specific compounds [2] [5] [6].

References

×

XLogP3

4.5

Hydrogen Bond Acceptor Count

14

Exact Mass

349.9776443 g/mol

Monoisotopic Mass

349.9776443 g/mol

Heavy Atom Count

21

Wikipedia

(2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-Tetradecafluorohept-2-ene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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